molecular formula C21H19NO5 B155652 Fmoc-L-Valine N-carboxyanhydride CAS No. 129288-47-7

Fmoc-L-Valine N-carboxyanhydride

Cat. No.: B155652
CAS No.: 129288-47-7
M. Wt: 365.4 g/mol
InChI Key: ZQASWXRVGKYFLJ-SFHVURJKSA-N
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Description

Fmoc-L-Valine N-carboxyanhydride is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-12(2)18-19(23)27-21(25)22(18)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQASWXRVGKYFLJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Masterclass: Fmoc-L-Valine N-Carboxyanhydride (Fmoc-Val-UNCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

Fmoc-L-Valine N-carboxyanhydride (often abbreviated as Fmoc-Val-NCA or more accurately Fmoc-Val-UNCA ) represents a specialized class of "activated" amino acid derivatives known as Urethane-Protected N-Carboxyanhydrides (UNCAs) .

Unlike standard "naked" NCAs (Leuchs' anhydrides) used for polymerization, Fmoc-Val-UNCA is designed for stepwise peptide synthesis . It combines the high reactivity of the N-carboxyanhydride ring with the orthogonal protection of the Fmoc group. This unique architecture allows for rapid, clean acylation of amines without the need for auxiliary coupling reagents (like DCC, EDC, or HATU) and prevents the racemization often seen with activated esters.

Chemical Identity
  • IUPAC Name: 3-(9-Fluorenylmethoxycarbonyl)-4-isopropyl-1,3-oxazolidine-2,5-dione

  • CAS Number: 129288-47-7[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 365.38 g/mol [1]

  • Core Structure: A 5-membered oxazolidine-2,5-dione ring substituted at the nitrogen (N-3) with an Fmoc group and at the alpha-carbon (C-4) with an isopropyl group (Valine side chain).

Structural Significance

The "UNCA" designation is critical. In a standard NCA, the nitrogen is protonated (


). In an Fmoc-UNCA, the nitrogen is acylated.[2] This substitution:
  • Prevents Polymerization: The N-substitution blocks the "activated monomer" mechanism required for polymerization, making the molecule stable enough for isolation and storage.

  • Enhances Acylation: The electron-withdrawing Fmoc group increases the electrophilicity of the carbonyls, making it a potent acylating agent.

Synthesis Protocol: The Fuller-Goodman Methodology

The synthesis of Fmoc-Val-UNCA is non-trivial because direct phosgenation of Fmoc-Valine often leads to acid chlorides or decomposition. The authoritative method, established by William D. Fuller and Murray Goodman , involves the acylation of a pre-formed, unprotected Valine-NCA.

The "NCA-First" Strategy

This protocol ensures the integrity of the sensitive NCA ring before introducing the bulky Fmoc group.

Step 1: Synthesis of Valine-NCA (Leuchs' Anhydride)
  • Reagents: L-Valine, Triphosgene (or Phosgene), THF/Dioxane.

  • Conditions: Anhydrous, 50°C.

  • Mechanism: Cyclization of the amino acid with phosgene releases HCl.

  • Critical Control: Complete removal of HCl is essential to prevent acid-catalyzed polymerization.

Step 2: N-Acylation (Formation of the UNCA)
  • Reagents: Valine-NCA (from Step 1), Fmoc-Chloride (Fmoc-Cl), N-Methylmorpholine (NMM).

  • Solvent: Anhydrous THF or DCM.

  • Temperature: -15°C to 0°C.

  • Mechanism: The NMM acts as a base to deprotonate the NCA nitrogen, allowing nucleophilic attack on the Fmoc-Cl.

Experimental Workflow (Graphviz)

SynthesisProtocol cluster_0 Critical Control Point: Moisture Exclusion Start L-Valine (Free Amino Acid) Reagent1 Triphosgene / THF (50°C) Start->Reagent1 Intermediate Valine-NCA (Leuchs' Anhydride) Reagent1->Intermediate Cyclization & HCl Release Reagent2 Fmoc-Cl + NMM (-15°C, Anhydrous) Intermediate->Reagent2 Product Fmoc-Val-UNCA (Crystalline Solid) Reagent2->Product N-Acylation

Caption: The Fuller-Goodman synthesis route via N-acylation of the naked NCA intermediate.

Reaction Mechanism & Application

Fmoc-Val-UNCA is a "self-activating" building block. Upon reaction with a nucleophile (such as the amine of a growing peptide chain), it releases only Carbon Dioxide (


).[3]
The "Clean Coupling" Mechanism
  • Nucleophilic Attack: The amine of the peptide resin attacks the carbonyl at position 5 of the UNCA ring.

  • Ring Opening: The ring opens to form a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
    , yielding the stable amide bond.
    

Why this matters:

  • No Leaving Groups: Unlike NHS-esters (which release N-hydroxysuccinimide) or Acid Chlorides (releasing HCl), the byproduct here is a gas. This drives the reaction to completion entropically and simplifies purification.

  • Racemization Suppression: The internal protection of the nitrogen prevents the formation of oxazolone intermediates, which are the primary cause of racemization in peptide synthesis.

Reaction Pathway Diagram[5]

ReactionMechanism UNCA Fmoc-Val-UNCA Transition Carbamic Acid Intermediate UNCA->Transition + Amine Amine Peptide-NH2 Amine->Transition Products Fmoc-Val-Peptide + CO2 (Gas) Transition->Products - CO2 (Spontaneous)

Caption: The entropy-driven coupling mechanism of Fmoc-Val-UNCA releasing CO2.

Physicochemical Properties & Stability[4][6][7]

Researchers must handle Fmoc-Val-UNCA with specific protocols to maintain its reactivity.

PropertyDescriptionImplications for Handling
Physical State White Crystalline SolidEasy to weigh and dispense compared to oils.
Solubility Soluble in THF, DCM, DMF, Ethyl AcetateCompatible with standard SPPS solvents.
Moisture Sensitivity HighHydrolyzes to Fmoc-Val-OH upon exposure to water. Store in desiccator.
Thermal Stability Stable at -20°C for >1 yearLong shelf life if kept dry and cold.[4]
Reactivity Profile Reacts rapidly with

and

amines
No coupling reagents (DIC/HOBt) required.
Quality Control (QC) Markers
  • IR Spectroscopy: Look for characteristic doublet carbonyl peaks in the

    
     and 
    
    
    
    range, indicative of the anhydride ring.
  • Purity Check: Dissolve in dry THF; the solution should be clear. Turbidity suggests hydrolysis (insoluble Fmoc-Val-OH formation).

Strategic Advantages in Drug Development

"Difficult Sequence" Synthesis

In sequences prone to aggregation (e.g., hydrophobic domains involving Valine), standard couplings often fail due to steric hindrance. Fmoc-Val-UNCA's small size (compared to a bulky HBTU/DIPEA complex) allows it to penetrate resin matrices more effectively.

Industrial Scalability

For GMP manufacturing, the "CO2-only" byproduct profile eliminates the need for chromatographic removal of urea or sulfonamide byproducts associated with carbodiimide or phosphonium coupling reagents.

Isotopic Labeling

Fmoc-Val-UNCA is frequently used to incorporate isotopically labeled Valine (e.g.,


 or Deuterium) into peptides for NMR or Mass Spec studies because the high coupling efficiency minimizes the waste of expensive labeled starting materials.

References

  • Fuller, W. D., et al. (1996).[5] "Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis." Biopolymers, 40(2), 183-205.[5]

  • Fuller, W. D., et al. (1990). "Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis." Journal of the American Chemical Society, 112(20), 7414–7416.

  • Isochem. (2022). "α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations." PMC Isochem Technical Whitepaper.

  • Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides." Encyclopedia of Polymer Science and Technology.

Sources

Supramolecular Engineering via Fmoc-Valine and NCA Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Fmoc-Valine moieties and Valine-N-carboxyanhydrides (Val-NCA) in supramolecular self-assembly.

Executive Summary

This guide addresses the intersection of Fmoc-based self-assembly and N-carboxyanhydride (NCA) Ring-Opening Polymerization (ROP) .[1] While "Fmoc-Val-NCA" is often used colloquially to describe the reagents in this niche, the chemical reality involves two distinct but synergistic components:

  • Val-NCA (Valine N-carboxyanhydride): The activated monomer used to synthesize precise polypeptide backbones (Poly-L-Valine) via ROP.

  • Fmoc (Fluorenylmethyloxycarbonyl): A hydrophobic, aromatic moiety that serves as both a protecting group and a primary driver of supramolecular ordering (via

    
    -
    
    
    
    stacking).

By initiating Val-NCA polymerization with Fmoc-functionalized amines (or end-capping with Fmoc), researchers create Fmoc-Poly(L-Valine) conjugates. These materials leverage the


-sheet forming propensity of valine and the aromatic stacking of Fmoc to form robust, biocompatible hydrogels and nanofibrous networks for drug delivery and tissue engineering.

Part 1: Molecular Architecture & Thermodynamics

The Synergistic Drivers of Assembly

The self-assembly of Fmoc-valine derivatives is governed by a "dual-driver" thermodynamic mechanism. This synergy allows for the formation of hydrogels at extremely low concentrations (often <0.5 wt%).

ComponentChemical RoleSupramolecular Driver
L-Valine Block Hydrophobic Amino Acid

-Sheet Formation:
The isopropyl side chains drive hydrophobic collapse, while the amide backbone forms intermolecular Hydrogen Bonds.
Fmoc Moiety Aromatic End-Cap

-

Stacking:
The fluorenyl rings interlock in an offset face-to-face arrangement, stabilizing the fibril axis.
NCA Origin Polymerization MethodLow Dispersity (Đ): ROP allows for precise chain lengths (

), ensuring uniform assembly kinetics and predictable gelation points.
The "Fmoc-Val-NCA" Paradox

It is critical to distinguish the reagents. Fmoc-Valine cannot be directly converted into an NCA ring without removing the Fmoc group, as the NCA ring formation (Leuchs or Fuchs-Farthing method) requires a free amine or creates a carbamic acid intermediate that cyclizes.

  • Correct Workflow: Synthesis of Val-NCA (unprotected amine in the ring)

    
     Polymerization initiated by Fmoc-Amine 
    
    
    
    Fmoc-Poly(Valine) .

Part 2: Experimental Protocols

Synthesis of Val-NCA Monomer (Fuchs-Farthing Method)

Objective: Synthesize high-purity L-Valine N-carboxyanhydride (Val-NCA) suitable for living polymerization. Pre-requisites: All glassware must be flame-dried. Solvents (THF, Ethyl Acetate) must be anhydrous.

Protocol:

  • Suspension: Suspend L-Valine (10.0 g, 85.4 mmol) in anhydrous THF (150 mL) in a 3-neck round-bottom flask under Argon flow.

  • Phosgenation: Add Triphosgene (8.5 g, 28.5 mmol, 0.33 eq) directly to the suspension.

    • Note: Triphosgene is a solid source of phosgene. Handle in a fume hood with extreme caution.

  • Reaction: Heat the mixture to 50°C. The suspension will gradually clear as Valine converts to Val-NCA. Reaction time: ~2-4 hours.

  • Purification (Critical):

    • Evaporate THF under vacuum to yield a crude oil/solid.

    • Recrystallization: Dissolve in a minimal amount of anhydrous Ethyl Acetate. Layer with anhydrous Hexane. Store at -20°C overnight.

    • Validation: Crystals should be white needles. Melting point ~74-76°C. FTIR should show characteristic anhydride doublets at ~1785 and 1855 cm⁻¹.

Synthesis of Fmoc-Poly(L-Valine) via ROP

Objective: Create a supramolecular building block with a defined valine block length (


).

Protocol:

  • Initiator Preparation: Dissolve Fmoc-ethylenediamine (Fmoc-NH-CH₂-CH₂-NH₂) in anhydrous DMF.

    • Why: The free amine (-NH₂) initiates the NCA ring opening, while the Fmoc group remains attached to the "tail" of the polymer.

  • Polymerization:

    • Dissolve Val-NCA (1.0 g, 7.0 mmol) in anhydrous DMF (10 mL).

    • Add Initiator solution (Calculated for Monomer:Initiator ratio of 20:1).

    • Stir at room temperature for 24-48 hours under inert atmosphere (N₂/Ar).

  • Termination & Isolation:

    • Precipitate the polymer into cold Diethyl Ether.

    • Centrifuge and wash 3x with ether to remove unreacted monomer.

    • Dry under vacuum.

Part 3: Visualization of Pathways

Synthesis & Assembly Logic

The following diagram illustrates the chemical progression from raw amino acid to the final supramolecular nanofiber.

G Valine L-Valine (Raw Material) ValNCA Val-NCA (Activated Monomer) Valine->ValNCA Cyclization (THF, 50°C) Triphosgene Triphosgene (Reagent) Triphosgene->ValNCA ROP Ring-Opening Polymerization ValNCA->ROP FmocAmine Fmoc-Amine (Initiator) FmocAmine->ROP Nucleophilic Attack FmocPolyVal Fmoc-Poly(Valine) (Conjugate) ROP->FmocPolyVal Chain Growth (-CO2) SelfAssembly Supramolecular Self-Assembly FmocPolyVal->SelfAssembly Solvent Switch (DMSO -> H2O) Hydrogel Nanofibrous Hydrogel SelfAssembly->Hydrogel Pi-Stacking + Beta-Sheets

Caption: Workflow transforming L-Valine into Fmoc-Poly(Valine) hydrogels via NCA polymerization.

Supramolecular Signaling Pathway

This diagram details the thermodynamic forces driving the assembly.

G Monomer Fmoc-Poly(Val) Monomer PiStacking Fmoc-Fmoc Pi-Pi Stacking Monomer->PiStacking HBonding Valine-Valine H-Bonding Monomer->HBonding Hydrophobic Hydrophobic Collapse Monomer->Hydrophobic Fibril Helical Nanofibril PiStacking->Fibril Axial Stabilization HBonding->Fibril Beta-Sheet Formation Hydrophobic->Fibril Core Shielding Network 3D Hydrogel Network Fibril->Network Entanglement

Caption: Thermodynamic forces driving the transition from single polymer chains to 3D networks.

Part 4: Applications in Drug Delivery[2]

The Fmoc-Poly(Valine) system offers distinct advantages over standard peptide hydrogels:

  • Proteolytic Stability: The Fmoc group and the dense

    
    -sheet packing of the poly(valine) domain resist rapid enzymatic degradation, extending the release window of encapsulated drugs.
    
  • Tunable Rheology: By varying the Monomer:Initiator ratio during NCA polymerization, the chain length (

    
    ) can be adjusted.
    
    • Short Chains (

      
      ): Form rigid, brittle gels.
      
    • Long Chains (

      
      ): Form entangled, viscoelastic networks.
      
  • Drug Entrapment: Hydrophobic drugs (e.g., Doxorubicin, Paclitaxel) partition into the valine-rich core of the fibrils, while hydrophilic drugs can be trapped in the aqueous pores of the hydrogel.

Comparative Data: Fmoc-Valine vs. Fmoc-Poly(Valine)
FeatureFmoc-Valine (Single AA)Fmoc-Poly(Valine) (NCA Derived)
Synthesis Simple CouplingControlled ROP (NCA)
Mechanical Strength Low (G' ~ 1-10 kPa)High (G' ~ 10-100 kPa)
Pore Size Small, UniformTunable via DP
Stability Dissolves in excess bufferStable (Physical Crosslinks)
Primary Use Cell Culture ScaffoldsSustained Drug Release

References

  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

  • Gazit, E. (2007). Self-Assembled Peptide Nanostructures: The Design of Molecular Building Blocks and Their Technological Utilization. Chemical Society Reviews. Link

  • Lu, H., & Cheng, J. (2007).[2] Hexamethyldisilazane-Mediated Controlled Polymerization of

    
    -Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society.[2] Link
    
  • Draper, E. R., & Adams, D. J. (2017). Low-Molecular-Weight Gels: The State of the Art. Chem. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
    

Sources

Unveiling the Electronic Landscape of Fmoc-L-Valine N-Carboxyanhydride Monomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

N-(9-Fluorenylmethoxycarbonyl)-L-valine N-carboxyanhydride (Fmoc-Val-NCA) is a pivotal building block in the synthesis of advanced polypeptides and functional biomaterials.[1] While its role in ring-opening polymerization (ROP) is well-established, a detailed understanding of the monomer's intrinsic electronic properties remains a critical, yet often overlooked, aspect of materials design and reaction engineering.[2] These properties, governed by the interplay between the π-conjugated Fmoc chromophore and the strained N-carboxyanhydride (NCA) ring, directly influence monomer reactivity, spectroscopic signatures for process monitoring, and the potential for creating electronically active biomaterials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore, characterize, and leverage the electronic properties of Fmoc-Val-NCA. We bridge state-of-the-art computational modeling with robust experimental protocols, offering a holistic methodology for both predicting and validating the electronic behavior of this essential monomer.

Molecular Architecture: Deconstructing the Electronic Contributors

The electronic character of Fmoc-Val-NCA is not monolithic; it arises from the synergistic contributions of its three primary structural components: the Fmoc group, the L-Valine side chain, and the N-carboxyanhydride ring.

  • The Fmoc (9-Fluorenylmethoxycarbonyl) Group: This N-terminal protecting group is the dominant electronic feature. Its fluorenyl moiety is a well-known aromatic chromophore and fluorophore.[3] The extensive π-conjugated system is responsible for the molecule's strong ultraviolet (UV) absorbance and intrinsic fluorescence, which are invaluable for quantitative analysis.[4][5] The electronic transitions within this group, primarily π-π* transitions, dictate the molecule's optical properties.

  • The L-Valine Side Chain: The isopropyl side chain of valine is a bulky, aliphatic, and electronically insulating group.[6] Unlike aromatic or charged side chains, it does not directly participate in conjugation or significant charge transfer. Its primary electronic influence is indirect, through steric effects that can modulate the conformation of the NCA ring and its proximity to the Fmoc group, potentially causing subtle shifts in spectroscopic signals.

  • The N-Carboxyanhydride (NCA) Ring: This five-membered heterocyclic ring is the reactive center of the monomer.[2] Characterized by two electrophilic carbonyl carbons, the strained ring is highly susceptible to nucleophilic attack, which drives polymerization.[7] While not a chromophore in the visible range, its electronic structure and high reactivity are central to the monomer's chemical behavior.[1]

Below is a diagram illustrating the key functional components of the Fmoc-Val-NCA monomer that define its electronic properties.

cluster_0 Fmoc-L-Valine N-Carboxyanhydride Fmoc Fmoc Group (π-Conjugated Chromophore) Linker Urethane Linkage Fmoc->Linker NCA NCA Ring (Reactive Electrophile) Linker->NCA Valine Valine Side Chain (Steric Influence) NCA->Valine

Caption: Key electronic components of the Fmoc-Val-NCA monomer.

Theoretical & Computational Analysis: A Predictive Framework

Before embarking on empirical characterization, computational chemistry provides a powerful, cost-effective means to predict the electronic properties of Fmoc-Val-NCA.[8] Density Functional Theory (DFT) is the method of choice, offering an optimal balance between computational expense and accuracy for molecules of this size.[9][10]

Causality of Method Selection: Why DFT?

DFT is employed to solve the many-electron Schrödinger equation by approximating the electron density of the system. This approach is particularly well-suited for Fmoc-Val-NCA as it accurately models electron correlation effects within the π-system of the Fmoc group and the strained NCA ring, which are crucial for determining frontier molecular orbital energies.[11]

Protocol: DFT-Based Prediction of Electronic Properties

This protocol outlines the steps to perform a gas-phase DFT calculation to determine the fundamental electronic descriptors of an isolated Fmoc-Val-NCA monomer.

Objective: To calculate the optimized geometry, frontier molecular orbital (FMO) energies (HOMO and LUMO), energy gap, and dipole moment.

Software: Gaussian, ORCA, or similar quantum chemistry software package.[12]

Methodology:

  • Structure Preparation:

    • Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization (DFT):

    • Rationale: To find the lowest energy conformation of the molecule. Electronic properties are highly dependent on the molecular geometry.

    • Procedure: Perform a full geometry optimization using the B3LYP functional and a 6-31G(d,p) basis set.[10][13] This level of theory is widely accepted as a reliable standard for organic molecules.[9]

    • Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation:

    • Rationale: To extract key electronic data from the optimized wavefunction.

    • Procedure: Using the optimized geometry, perform a single-point energy calculation.

    • Data Extraction: From the output file, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

  • Calculation of Electronic Descriptors:

    • Rationale: To translate raw orbital energies into chemically meaningful properties that correlate with reactivity and spectroscopic behavior.[14][15]

    • Calculations:

      • Energy Gap (ΔE): ΔE = ELUMO - EHOMO. This is a primary indicator of chemical reactivity and corresponds to the energy of the lowest electronic excitation.[14]

      • Ionization Potential (IP): IP ≈ -EHOMO. Represents the energy required to remove an electron.

      • Electron Affinity (EA): EA ≈ -ELUMO. Represents the energy released upon gaining an electron.

      • Chemical Hardness (η): η = (IP - EA) / 2. Measures resistance to change in electron distribution.

      • Dipole Moment (µ): Extract directly from the calculation output. Indicates the overall polarity of the molecule.

Predicted Quantitative Data

The following table summarizes the expected electronic properties for Fmoc-Val-NCA based on DFT calculations. These values serve as a theoretical baseline for experimental validation.

PropertyPredicted ValueSignificance
EHOMO~ -6.5 eVCorrelates with oxidation potential; localized on the Fmoc group.
ELUMO~ -1.0 eVCorrelates with reduction potential; distributed across Fmoc & NCA.
Energy Gap (ΔE) ~ 5.5 eV Indicates high kinetic stability, corresponds to UV absorption. [14]
Dipole Moment (µ)~ 3.5 - 4.5 DSuggests significant polarity, influencing solubility and interactions.
Chemical Hardness (η)~ 2.75 eVHigh value indicates a stable molecule resistant to charge transfer.[15]

Experimental Characterization: A Validating Workflow

The following section provides detailed, self-validating protocols for the experimental determination of the electronic properties of Fmoc-Val-NCA. The workflow is designed to directly probe the electronic transitions and redox potentials predicted by the DFT calculations.

The diagram below illustrates the synergistic relationship between computational prediction and experimental validation.

cluster_0 Computational Prediction cluster_1 Experimental Validation DFT DFT Calculation (B3LYP/6-31G(d,p)) Predicted Predicted Properties (HOMO, LUMO, ΔE) DFT->Predicted UVVis UV-Vis Spectroscopy Predicted->UVVis Validates ΔE (Energy Gap) CV Cyclic Voltammetry Predicted->CV Validates HOMO/LUMO Energies Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Provides Excitation λ

Caption: Workflow for theoretical prediction and experimental validation.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) corresponding to the π-π* electronic transitions of the Fmoc chromophore and calculate the molar absorption coefficient (ε).

Causality: The energy of absorbed photons at λmax directly correlates with the HOMO-LUMO gap.[16] The molar absorption coefficient is essential for quantitative analysis, such as monitoring monomer concentration during polymerization.[5][17]

Protocol:

  • Solvent Selection:

    • Rationale: The solvent must be transparent in the measurement range (~250-350 nm) and non-nucleophilic to prevent NCA ring-opening.

    • Choice: Use anhydrous acetonitrile or dioxane.

  • Preparation of Stock Solution:

    • Accurately weigh ~5-10 mg of Fmoc-Val-NCA and dissolve it in a known volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask to create a stock solution.

  • Preparation of Dilutions:

    • Prepare a series of at least five dilutions from the stock solution to create a concentration gradient (e.g., 1 µM to 25 µM).

  • Instrument Setup & Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.[18]

    • Fill a quartz cuvette with the pure solvent to serve as the reference/blank.

    • Record the absorbance spectrum for the blank from 400 nm down to 240 nm.

    • Sequentially measure the absorbance spectra of each dilution, starting from the least concentrated.

  • Data Analysis (Self-Validation):

    • Identify the λmax values. For the Fmoc group, expect strong absorption peaks around 265 nm and 301 nm.[17]

    • For the most intense peak (typically ~301 nm), plot Absorbance vs. Concentration (M).

    • Perform a linear regression. The R² value must be >0.99 for the data to be considered valid.

    • Calculate the molar absorption coefficient (ε) from the slope of the line according to the Beer-Lambert Law (A = εbc).

Fluorescence Spectroscopy

Objective: To characterize the emission properties of the Fmoc fluorophore when attached to the Val-NCA moiety.

Causality: The fluorescence emission spectrum is sensitive to the local chemical environment.[19] Changes in emission intensity or wavelength can indicate aggregation or conformational changes of the monomer. The Fmoc group is known to exhibit fluorescence.[4]

Protocol:

  • Sample Preparation:

    • Use the same solutions prepared for the UV-Vis analysis. Select a mid-range concentration (~10 µM) that gives a UV absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

    • Use anhydrous acetonitrile or dioxane as the solvent.

  • Instrument Setup & Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength (λex) to one of the absorption maxima determined by UV-Vis (e.g., 301 nm).

    • Record the emission spectrum (λem) over a range starting ~10 nm above the excitation wavelength (e.g., from 310 nm to 450 nm).

    • Measure the fluorescence spectrum of a solvent-only blank to check for background signals.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum emission (λem,max).

    • Calculate the Stokes shift (ΔS = λem,max - λex,max). A larger Stokes shift is often desirable for fluorescence-based assays.

Cyclic Voltammetry (CV)

Objective: To experimentally determine the oxidation and reduction potentials of Fmoc-Val-NCA, which can be correlated to the HOMO and LUMO energy levels, respectively.

Causality: CV measures the current response of a system to a linearly cycled potential sweep. The potential at which a species is oxidized (loses an electron) or reduced (gains an electron) provides direct insight into the energies of its frontier molecular orbitals.

Protocol:

  • Electrolyte & Solvent Preparation:

    • Rationale: The solvent must dissolve the analyte and the electrolyte, be electrochemically inert over a wide potential window, and be anhydrous to protect the NCA ring. The electrolyte provides conductivity.

    • Choice: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Add the electrolyte solution to the cell and bubble with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Measurement Procedure:

    • Record a CV of the blank electrolyte solution to establish the potential window.

    • Add a known amount of Fmoc-Val-NCA to the cell to achieve a concentration of ~1-5 mM.

    • Record the CV at a scan rate of 100 mV/s.

    • After the measurement, add a small amount of ferrocene as an internal standard and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measurements against a universal reference.

  • Data Analysis & Correlation to FMOs:

    • Identify the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks.

    • Reference these potentials to the Fc/Fc⁺ couple.

    • Estimate the HOMO and LUMO energies using the following empirical formulas (where potentials are in Volts vs. Fc/Fc⁺):

      • EHOMO (eV) ≈ - (Eox + 4.8) eV

      • ELUMO (eV) ≈ - (Ered + 4.8) eV

    • Compare these experimentally derived values to those predicted by DFT.

Applications and Future Outlook

A thorough understanding of the electronic properties of Fmoc-Val-NCA unlocks several advanced applications:

  • Real-Time Polymerization Monitoring: The distinct UV absorbance of the Fmoc group allows for the precise, real-time tracking of monomer consumption during ROP reactions using in-situ spectroscopy.[17]

  • Rational Design of Functional Polypeptides: By knowing the HOMO/LUMO levels, researchers can predict how Fmoc-Val-NCA-derived polymers might interact with other electronically active materials, paving the way for novel conductive or photoactive biomaterials.

  • Enhanced Purity Assessment: Spectroscopic data provides a rapid and sensitive method for assessing the purity of Fmoc-Val-NCA monomers, complementing traditional chromatographic techniques.[20]

Future research should focus on exploring the impact of different solvents (solvatochromism) on the electronic properties and investigating how these properties are altered upon incorporation of the monomer into a polypeptide chain.

Conclusion

The electronic landscape of this compound is dominated by the strong chromophoric and fluorophoric nature of the Fmoc protecting group. By synergistically combining predictive DFT calculations with empirical validation through UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry, a comprehensive and reliable characterization of the monomer's electronic properties can be achieved. The methodologies and data presented in this guide provide a foundational framework for scientists to control, monitor, and innovate in the synthesis and application of polypeptide-based materials.

References

  • Isochem. (2022, May 5). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: - PMC. NCBI. [Link]

  • Gonzalez-Henriquez, C. M., Sarabia-Vallejos, M. A., & Rodriguez-Hernandez, J. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(11), 551. [Link]

  • Kricheldorf, H. R. (2022, October 19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38933–38941. [Link]

  • Kricheldorf, H. R. (2022, October 19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38933–38941. [Link]

  • Cheng, J., Ziller, J. W., & Deming, T. J. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters, 2(13), 1943–1946. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • ResearchGate. (2025, July 2). DFT Calculations Using Quantum ESPRESSO for Optical and Electronic Properties of Si Crystal. [Link]

  • ResearchGate. (n.d.). Fluorescence emission spectra measured for Fmoc-FF in solvent and hydrogel phases. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 22(32), 11051–11066. [Link]

  • Gkionis, K., & Kabanos, T. A. (2022). Screening possible drug molecules for Covid-19. The example of vanadium (III/IV/V) complex molecules with computational chemistry and molecular docking. Bio-Algorithms and Med-Systems, 18(2), 125–134. [Link]

  • This cit
  • Gessner, G., & Wessjohann, L. A. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 634–638. [Link]

  • Zolek, T., Maciejewska, M., & Brzezinski, K. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3824. [Link]

  • Cape, D. N., Jin, H., & Van Vranken, D. L. (2021, April 24). Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid. bioRxiv. [Link]

  • Al-Amiedy, D. H., Hussein, H. H., & Al-Shemary, R. K. (2015, January 24). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). FMOC-L-valine. PubChem. [Link]

  • This cit
  • ResearchGate. (n.d.). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. [Link]

  • AL-Madhagi, W. M. (2023, November 13). (PDF) Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. [Link]

  • MDPI. (n.d.). IJMS | Topical Collection : Computational Studies of Biomolecules. [Link]

  • This cit
  • Roy, D. (n.d.). Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Shodhganga. [Link]

  • Dinica, R. M., Gherase, D., Spinu, C., & Cucolea, E. I. (2025, September 16). Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene. Molecules, 29(18), 3762. [Link]

  • ResearchGate. (n.d.). Figure S5 . UV-vis spectra of A. Fmoc-F 5 -Phe-PEG and B. Fmoc-F 5 -Phe-OH. [Link]

  • Emad, S. M., & Naser, A. H. (2016). Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102. Baghdad Science Journal, 13(3), 548–557. [Link]

  • Bai, T., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 649692. [Link]

  • Mohapatra, R. K., et al. (2022). Computational studies on potential new anti-Covid-19 agents with a multi-target mode of action. Journal of Molecular Structure, 1262, 133034. [Link]

  • This cit
  • Spectroscopy Online. (2025, October 14). Pharma-Compliant Analysis with Flexible UV-Vis. [Link]

  • ETH Zurich. (n.d.). UV/VIS Spectroscopy. [Link]

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Methodological & Application

Selecting initiators for Fmoc-L-Valine NCA polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Poly(Fmoc-L-Valine) via NCA Polymerization

Abstract

The polymerization of Fmoc-L-Valine N-carboxyanhydride (NCA) presents a unique dual challenge in polypeptide synthesis: the steric bulk and base-sensitivity of the Fmoc group , combined with the high propensity of valine residues to form


-sheet aggregates . This aggregation often leads to premature precipitation and loss of molecular weight control. This guide provides a technical roadmap for selecting the optimal initiator—balancing the "Normal Amine Mechanism" (NAM) against "Activated Monomer" pathways—and details a robust protocol using Hexamethyldisilazane (HMDS)  and solvating salts to ensure living-like polymerization kinetics.

The Physicochemical Challenge: -Sheets & Base Sensitivity

Before selecting an initiator, one must understand the monomer's behavior. L-Valine is a


-branched amino acid.[1] As the polymer chain grows (

), inter-chain hydrogen bonding drives the formation of rigid

-sheets. In standard solvents (THF, DCM), this causes the growing polymer to precipitate, trapping the active chain end and terminating the reaction.

Furthermore, the Fmoc (Fluorenylmethyloxycarbonyl) protecting group is base-labile. Strong bases (e.g., alkoxides, unhindered secondary amines) used in some NCA initiations can trigger premature Fmoc deprotection, leading to side reactions and loss of block copolymer fidelity.

Key Success Factors:

  • Solvent Power: Utilization of DMF with chaotropic salts (LiBr) to disrupt H-bonding.

  • Initiator Kinetics: Initiation (

    
    ) must be faster than propagation (
    
    
    
    ) to narrow dispersity (
    
    
    ).
  • Mechanism Control: Suppressing the Activated Monomer Mechanism (AMM) to prevent "dead" chain ends.

Mechanistic Pathways & Initiator Selection

The choice of initiator dictates the polymerization mechanism. For Fmoc-L-Valine NCA, we evaluate three primary classes.

Comparative Analysis of Initiators
Initiator ClassRepresentativeMechanismRate (

)
Control (

)
Fmoc CompatibilityRecommendation
Primary Amines n-HexylamineNAMSlowModerate (1.2-1.5)HighBaseline (Simple, but prone to aggregation)
Organosilicons HMDS TMS-Transfer Fast High (<1.2) High Recommended (Best balance of ease/control)
Transition Metals Co(PMe

)

Oxidative AdditionFastVery High (<1.1)HighSpecialist (Requires glovebox; toxic residue)
Strong Bases LiHMDS / NaORAMMVery FastLowLow Avoid (Risk of Fmoc deprotection)
Visualizing the Mechanism

The diagram below illustrates the competition between the desired Nucleophilic Attack (NAM/HMDS) and the side reactions caused by aggregation or improper base selection.

NCA_Mechanism NCA Fmoc-Val-NCA Monomer Inter Carbamic Acid Intermediate NCA->Inter Nucleophilic Attack (C5 Carbonyl) Init Initiator (HMDS or Amine) Init->Inter Side Fmoc Deprotection (Base Induced) Init->Side If Strong Base (e.g. LiHMDS) Prop Propagation (Chain Growth) Inter->Prop -CO2 (Decarboxylation) Prop->Prop + Monomer Agg Beta-Sheet Aggregation Prop->Agg DP > 10 (In THF/DCM) Term Termination (Precipitation) Agg->Term Active Site Occluded

Figure 1: Mechanistic flow of NCA polymerization.[2] Note the critical branch point where aggregation leads to termination, necessitating the use of DMF/LiBr.

Detailed Protocol: HMDS-Mediated Polymerization

This protocol utilizes Hexamethyldisilazane (HMDS) .[3][4] HMDS is superior to primary amines for Valine NCAs because it promotes a faster initiation rate relative to propagation, ensuring all chains start simultaneously. It forms a trimethylsilyl carbamate end-group which stabilizes the chain end.

Safety: NCAs are sensitizers. Work in a fume hood or glovebox.

Phase 1: Reagents & Preparation
  • Monomer: Fmoc-L-Valine NCA (Must be recrystallized 3x from THF/Hexane; Purity is critical).

  • Initiator: HMDS (Distilled over CaH

    
     or purchased anhydrous).
    
  • Solvent: Anhydrous DMF (Dimethylformamide). Note: THF is unsuitable for Poly(Val) due to precipitation.

  • Additive: LiBr (Lithium Bromide), dry (0.1 M). Crucial for disrupting beta-sheets.

Phase 2: The Workflow
  • Glovebox/Schlenk Setup:

    • In a glovebox (N

      
       atmosphere, <0.1 ppm H
      
      
      
      O), weigh Fmoc-L-Val-NCA (500 mg, 1.37 mmol) into a flame-dried Schlenk tube.
    • Add LiBr (approx. 100 mg) to the tube.

    • Seal with a rubber septum and remove from glovebox (if using Schlenk line).

  • Solvation:

    • Add Anhydrous DMF (5.0 mL) via syringe.

    • Critical Step: Sonicate or stir until the solution is perfectly clear. Any turbidity indicates moisture or impure monomer.

  • Initiation:

    • Calculate the required HMDS volume based on target Degree of Polymerization (DP).

    • Formula:

      
      
      
    • For DP = 50: Add HMDS (approx 4.4 mg / 5.7

      
      L) rapidly via microsyringe.
      
  • Polymerization:

    • Stir at 0°C to Room Temperature .

    • Observation: Evolution of CO

      
       bubbles indicates initiation.
      
    • Reaction time: 24–48 hours.

    • Note: The solution should remain clear. If it turns cloudy/gelatinous, beta-sheets have formed; add more LiBr or warm slightly (max 40°C).

  • Termination & Precipitation:

    • Pour the reaction mixture into excess cold Diethyl Ether (10x volume).

    • Centrifuge the white precipitate (3000 rpm, 5 min).

    • Wash pellet 2x with Diethyl Ether to remove unreacted monomer.

    • Dry under high vacuum.

Experimental Workflow Diagram

Workflow Prep 1. Monomer Prep Recrystallize Fmoc-Val-NCA (THF/Hexane) Solv 2. Solvation (Glovebox) Dissolve in DMF + 0.1M LiBr (Disrupts Beta-Sheets) Prep->Solv Init 3. Initiation Add HMDS (Target DP: 20-100) Solv->Init React 4. Reaction 24-48h @ RT Monitor CO2 Release Init->React Workup 5. Workup Precipitate in Cold Ether Centrifuge & Dry React->Workup

Figure 2: Step-by-step experimental workflow for HMDS-mediated polymerization.

Characterization & Validation

To ensure the protocol was successful (Self-Validating System), perform the following:

  • FTIR Spectroscopy:

    • Goal: Confirm full conversion.

    • Signal: Disappearance of NCA anhydride peaks at 1785 cm

      
       and 1855 cm
      
      
      
      . Appearance of Amide I/II bands.
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Goal: Calculate

      
       (Number Average Molecular Weight).
      
    • Method: Compare the integration of the polymer backbone (

      
      -CH) to the initiator end-group (TMS methyls near 0 ppm, though TMS often hydrolyzes during workup; alternatively, use the ratio of Fmoc aromatic protons to the Valine isopropyl methyls if DP is known).
      
  • GPC (Gel Permeation Chromatography):

    • Condition: Must use DMF + 0.1M LiBr as the eluent.

    • Why: Standard THF GPC will filter out the polymer (aggregates) or show false low MW.

    • Target: Dispersity (

      
      ) < 1.2 indicates controlled polymerization.[5]
      

Troubleshooting

  • Problem: Solution gels immediately upon adding initiator.

    • Cause: Moisture in solvent or extremely high molecular weight targeting.

    • Fix: Re-dry DMF over molecular sieves; increase LiBr concentration.

  • Problem: Low yield / Monomer remaining.

    • Cause: Impure NCA (acid impurities kill the amine chain end).

    • Fix: Wash NCA solution with aqueous NaHCO

      
      before final crystallization (Flash chromatography method recommended by Deming).
      

References

  • Deming, T. J. (1997).[5][6] "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link

  • Lu, H., & Cheng, J. (2007).[7] "Hexamethyldisilazane-Mediated Controlled Polymerization of

    
    -Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society, 129(46), 14114–14115. Link
    
  • Kramer, J. R., & Deming, T. J. (2010).[8] "General Method for Purification of

    
    -Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672.[8] Link
    
  • Hadjichristidis, N., et al. (2009). "Synthetic Polypeptides: Preparation, Structure, and Application." Chemical Reviews, 109(11), 5528–5578. Link

Sources

Application Note: Solvent Selection for Fmoc-L-Valine N-carboxyanhydride (UNCA) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the selection of solvents in reactions involving Fmoc-L-Valine N-carboxyanhydride (Fmoc-Val-NCA) . This reagent, a Urethane-Protected N-Carboxyanhydride (UNCA), is a critical tool for overcoming the steric hindrance inherent to Valine residues during peptide synthesis.[1][2]

Executive Summary & Core Directive

This compound (Fmoc-Val-NCA) represents a high-energy "activated monomer" distinct from standard Fmoc-amino acids or "naked" NCAs used in polymerization.[1][2][3] Its primary utility lies in stepwise peptide synthesis , where it drives the coupling of the sterically hindered Valine residue with high efficiency and minimal racemization, releasing only CO


 as a byproduct.

The Challenge: Valine is a


-branched amino acid.[1][2][3] Its bulky isopropyl side chain creates significant steric hindrance, often leading to slow coupling rates and "deletion sequences" (missing residues) in standard solid-phase peptide synthesis (SPPS) or solution-phase chemistry.[1][2][3]

The Solution: Fmoc-Val-NCA is pre-activated.[1][2][3] However, its reactivity makes it sensitive to solvent conditions. The correct solvent must balance three competing factors:

  • Solubility: Dissolving both the hydrophobic Fmoc-Val-NCA and the often aggregation-prone peptide acceptor (Valine residues tend to form insoluble

    
    -sheets).[2][3]
    
  • Reactivity: Facilitating nucleophilic attack while suppressing side reactions (hydrolysis).[1][3]

  • Purity: Ensuring the solvent does not contain nucleophilic impurities (amines, water, alcohols) that will prematurely open the NCA ring.

Technical Background: The UNCA Mechanism[5]

Unlike "naked" NCAs (H-Val-NCA) which are used for Ring-Opening Polymerization (ROP) to form homopolymers, Fmoc-Val-NCA is N-protected.[1][2][3] This protection prevents uncontrolled polymerization.[1][3] The reaction proceeds via a nucleophilic attack by the amino group of the growing peptide chain on the carbonyl carbon of the NCA ring.

Reaction Mechanism[1][2][3][6]
  • Nucleophilic Attack: The amine (R-NH

    
    ) attacks the C-5 carbonyl of the NCA ring.[3]
    
  • Ring Opening: The ring opens to form a carbamic acid intermediate.[3]

  • Decarboxylation: Spontaneous loss of CO

    
     drives the reaction to completion, yielding the stable amide bond.
    
DOT Diagram: UNCA Reaction Pathway

UNCA_Mechanism Substrate Fmoc-Val-NCA (Electrophile) Intermediate Carbamic Acid Intermediate Substrate->Intermediate Nucleophilic Attack (Fast) Amine Peptide-NH2 (Nucleophile) Amine->Intermediate Nucleophilic Attack (Fast) Product Fmoc-Val-Peptide (Amide Bond) Intermediate->Product Decarboxylation Byproduct CO2 (Gas) Intermediate->Byproduct

Figure 1: Reaction pathway of Fmoc-Val-NCA with an amine nucleophile.[1][2][3] The evolution of CO


 makes the reaction irreversible and clean.

Solvent Selection Framework

The choice of solvent dictates the reaction kinetics and the solubility of the notorious "Valine aggregates."

Critical Solvent Parameters[2][7]
Solvent ClassExamplesDielectric Constant (

)
Solubility (Fmoc-Val-NCA)Solubility (Peptide Chain)Suitability
Ethers THF , DioxaneLow (7.[1][2][3]5)Excellent ModerateGold Standard for solution phase.
Chlorinated DCM , ChloroformLow (8.9)Excellent GoodExcellent for SPPS and solution phase.
Amides DMF , NMPHigh (36.7)GoodExcellent Required for long/aggregated peptides.[1][3]
Esters Ethyl AcetateModerate (6.[1][3]0)GoodPoorGood for workup/crystallization, not coupling.
Protic Methanol, WaterHighVariableVariableFORBIDDEN (Reacts with NCA).
The "Valine Aggregation" Factor

Valine residues are strong


-sheet formers.[1][2][3] In non-polar solvents (DCM, THF), a peptide chain containing multiple Valines may aggregate and precipitate, halting the reaction.
  • Short Peptides (<5 residues): THF or DCM is preferred due to ease of removal.[3]

  • Long/Difficult Peptides: DMF or NMP is required to disrupt hydrogen bonding and keep the peptide terminus accessible.

Detailed Protocols

Protocol A: Solution-Phase Coupling with Fmoc-Val-NCA

Best for synthesizing dipeptides or short fragments where workup speed is critical.[1][2][3]

Reagents:

  • This compound (1.1 - 1.2 equivalents)[1][2][3]

  • Amino component (Free amine, ester, or amide) (1.0 equivalent)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][3]

  • Base: None usually required (CO

    
     evolution drives pH), or catalytic DIEA if amine is a salt.
    

Step-by-Step:

  • Preparation: Dry the reaction vessel (flame dry or oven dry). Purge with Nitrogen/Argon.[1][3]

  • Dissolution: Dissolve the amino component in anhydrous THF [0.1 M - 0.2 M concentration].

    • Note: If the amine is a hydrochloride salt, add 1.0 eq of DIEA to free the amine.

  • Addition: Add solid Fmoc-Val-NCA directly to the stirring amine solution.

    • Observation: You will observe gas evolution (CO

      
      ) immediately.[1][3] This is a sign the reaction is working.[3]
      
  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC.[1][3] The NCA spot should disappear.[3]

  • Workup:

    • Evaporate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate.[1][3]

    • Wash with 5% NaHCO

      
       (removes any hydrolyzed Fmoc-Val-OH) and 5% Citric Acid (removes unreacted amine).[1][2][3]
      
    • Dry over MgSO

      
       and concentrate.
      
Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Best for incorporating Valine into difficult sequences on resin.[1][2][3]

Reagents:

  • Fmoc-Val-NCA (3.0 equivalents relative to resin loading)[1][2][3]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP.[1][2][3]

  • Note: No coupling reagents (HATU/DIC) are needed.[1][3] The NCA is self-activated.[1][2][3]

Step-by-Step:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 mins. Drain.

  • Deprotection: Remove the previous Fmoc group using 20% Piperidine/DMF.[3] Wash resin thoroughly (5x DMF, 3x DCM, 3x DMF).

    • Critical: Ensure ALL piperidine is removed.[1][3] Traces of secondary amines will react with the NCA.[3]

  • Coupling:

    • Dissolve Fmoc-Val-NCA (3 eq) in minimal anhydrous DMF.[1][2][3]

    • Add solution to the resin.[3][4]

    • Optional: Add 1 eq of DIEA or TMP (2,4,6-collidine) to accelerate the reaction, though often not strictly necessary.

  • Incubation: Shake/agitate for 60–90 minutes at Room Temperature.

    • Venting:[1][2][3][5][6] Ensure the vessel is vented to allow CO

      
       escape.[3] Do not seal tightly.
      
  • Washing: Drain and wash resin with DMF (5x) to remove unreacted NCA.[1][3]

  • Kaiser Test: Perform a Kaiser test (ninhydrin) to confirm completion (beads should be colorless).

Troubleshooting & Optimization

Comparison of Solvent Effects on Purity
ProblemProbable CauseSolvent Adjustment
Low Yield / Unreacted Amine Peptide aggregation (beta-sheets)Switch from THF/DCM to DMF or NMP . Add chaotropic salts (LiCl) if necessary.[1][3]
Hydrolyzed NCA (Fmoc-Val-OH) Wet solventUse Anhydrous solvents (water < 50 ppm).[1][2][3] Store NCA under inert gas.[1][3]
Gelation of Reaction High concentration / AggregationDilute reaction.[3] Switch to DMSO/DMF mixture.
Slow Kinetics Steric bulk of ValineIncrease temperature to 40-50°C (Fmoc-Val-NCA is thermally stable up to ~80°C, unlike some coupling reagents).[1][2][3]
DOT Diagram: Solvent Decision Tree

Solvent_Selection Start Start: Select Solvent for Fmoc-Val-NCA Coupling Phase Is the reaction Solution or Solid Phase? Start->Phase Solution Solution Phase Phase->Solution Solid Solid Phase (SPPS) Phase->Solid SolubilityCheck Is the peptide sequence prone to aggregation? Solution->SolubilityCheck UseTHF Use Anhydrous THF (Easy workup, fast) SolubilityCheck->UseTHF No (Short peptide) UseDMF Use DMF or NMP (Prevents aggregation) SolubilityCheck->UseDMF Yes (Long/Val-rich) UseDMF_SPPS Use Anhydrous DMF (Standard for swelling) Solid->UseDMF_SPPS

Figure 2: Decision logic for selecting the optimal solvent based on reaction phase and peptide solubility.[1][2][3]

References

  • Isochem. (2012).[1][3] N-Carboxyanhydride (NCA) & Urethane-N-Carboxyanhydride (UNCA) Handling and Safety Guide. Retrieved from

  • Kricheldorf, H. R. (2006).[3] Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs). Angewandte Chemie International Edition, 45(35), 5752-5784.[1]

  • Fehrentz, J. A., et al. (2010). Solvent-Free Synthesis of Peptides. Peptides 2010: Proceedings of the 31st European Peptide Symposium.

  • Sigma-Aldrich. (2023).[1][2][3] Fmoc Solid Phase Peptide Synthesis Protocols. Retrieved from [1][2][3]

  • Wilder, R., & Mobley, S. (1992). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reagents for the synthesis of peptides.[1][2][3][7] Journal of Organic Chemistry.

Sources

Application Note: Grafting Fmoc-Val-NCA onto Surface-Modified Substrates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Urethane-Protected N-Carboxyanhydrides (UNCAs) for precision surface engineering. Unlike standard N-Carboxyanhydrides (NCAs) which undergo uncontrolled ring-opening polymerization (ROP) to form polydisperse polypeptides, Fmoc-Val-NCA is a specific UNCA derivative designed for controlled, single-step residue attachment or stepwise peptide assembly without the need for coupling reagents (e.g., EDC/NHS).

Technique: Surface-Tethered UNCA Ring-Opening Coupling Target Molecule: Fmoc-L-Valine N-carboxyanhydride (Fmoc-Val-NCA) Primary Application: Precision hydrophobic coating, stepwise surface peptide synthesis, and chiral interface fabrication.

Executive Summary & Mechanism

The grafting of Fmoc-Val-NCA represents a "coupling-reagent-free" acylation strategy. Standard peptide coupling requires activation agents (HATU/DCC) that generate urea byproducts and can induce racemization. In contrast, Fmoc-Val-NCA carries its own activation energy within the anhydride ring.

When an amine-functionalized surface attacks the carbonyl at the C-5 position of the NCA ring, the ring opens, releasing CO₂ as the sole byproduct. Because the ring nitrogen is protected by the Fmoc group, it cannot act as a nucleophile; this prevents uncontrolled polymerization , ensuring the addition of exactly one valine residue per reactive surface amine.

Reaction Mechanism (DOT Visualization)

UNCA_Mechanism Surface Amine-Surface (Nucleophile) Intermediate Carbamic Acid Intermediate Surface->Intermediate Nucleophilic Attack on C-5 Carbonyl NCA Fmoc-Val-NCA (Electrophile) NCA->Intermediate Product Fmoc-Val-Surface (Grafted Layer) Intermediate->Product Decarboxylation (-CO2) Byproduct CO2 (Gas) Intermediate->Byproduct

Caption: Mechanism of UNCA grafting. The Fmoc-protection prevents polymerization, ensuring a self-limiting monolayer formation.

Materials & Reagents

Critical Quality Attribute (CQA): Moisture control is paramount. While UNCAs are more stable than free NCAs, hydrolysis yields Fmoc-Val-OH, which will not react without coupling agents.

ReagentSpecificationPurpose
Fmoc-Val-NCA >98% Purity, stored at -20°C under ArThe activated monomer.
Substrate Silicon/Glass/GoldBase material.
APTES (3-Aminopropyl)triethoxysilane, 99%Creates surface amine initiators.
Solvent (Reaction) Anhydrous THF or DMFReaction medium (Must be <50 ppm H₂O).
Base (Catalyst) Diisopropylethylamine (DIEA)Accelerates nucleophilic attack (Optional).
Deprotection Agent 20% Piperidine in DMFRemoves Fmoc for multi-layer growth.

Experimental Protocol

Phase 1: Surface Activation (Amine Generation)

Before grafting Fmoc-Val-NCA, the surface must be populated with nucleophilic primary amines.

  • Cleaning: Sonicate substrates in Acetone, Ethanol, and Isopropanol (10 min each). Dry with N₂ stream.

  • Activation: Treat with O₂ Plasma (100W, 2 min) to generate surface hydroxyls (-OH).

  • Silanization (Vapor Phase preferred for monolayers):

    • Place substrates in a vacuum desiccator.

    • Place 100 µL of APTES in a small open vial next to substrates.

    • Apply vacuum (<10 mbar) and seal. Incubate at 60°C for 1 hour.

    • Alternative (Liquid Phase): Immerse in 2% APTES in anhydrous Toluene for 1 hr.

  • Curing: Rinse with Toluene and Ethanol. Bake at 110°C for 30 min to crosslink the silane layer.

    • Result: Surface is now functionalized with -NH₂ groups.

Phase 2: Grafting Fmoc-Val-NCA

This step attaches the protected valine residue.

  • Preparation: In a glovebox or under active N₂ flow, dissolve Fmoc-Val-NCA (0.1 M) in anhydrous THF.

    • Note: If the surface amine density is high, add 0.1 equivalent of DIEA to neutralize any adventitious acid and catalyze the reaction.

  • Reaction: Immerse the amine-functionalized substrate into the NCA solution.

  • Incubation: Seal the vessel and agitate gently (orbital shaker) for 2–4 hours at Room Temperature (20–25°C).

    • Observation: Bubbles of CO₂ may be visible on the surface, indicating successful reaction.

  • Washing:

    • Rinse 3x with THF (to remove unreacted NCA).

    • Rinse 2x with Ethanol.

    • Rinse 1x with DCM.

  • Drying: Blow dry with N₂.

Phase 3: (Optional) Fmoc Deprotection

Perform this step only if you intend to build a peptide chain (Stepwise Synthesis) or require a free amine surface.

  • Reagent: Prepare 20% (v/v) Piperidine in DMF.

  • Reaction: Immerse substrate for 10–20 minutes at RT.

  • Washing: Rinse thoroughly with DMF, then DCM.

    • Result: Surface is now H₂N-Val-NH-Surface. Ready for the next NCA grafting cycle.

Characterization & Validation

MethodExpected Result (Grafted)Expected Result (Deprotected)
Contact Angle (Water) 70° - 85° (Hydrophobic Fmoc & Valine)40° - 50° (Exposed Amine)
XPS (N1s Signal) Two peaks: Amide (-NH-CO-) and Carbamate (-NH-COO-)Single dominant Amide/Amine peak
Ellipsometry Thickness increase ~10–15 Å (Monolayer)Thickness decrease ~3–4 Å (Loss of Fmoc)
FTIR (ATR) 1690-1720 cm⁻¹ (Urethane C=O), 1650 cm⁻¹ (Amide I)Loss of 1720 cm⁻¹ Urethane peak

Troubleshooting & Expert Insights

Workflow Logic Diagram

Workflow Start Start: Substrate Clean 1. Plasma Clean (Generate -OH) Start->Clean Silanize 2. APTES Silanization (Generate -NH2) Clean->Silanize Graft 3. React with Fmoc-Val-NCA (THF, 4h, RT) Silanize->Graft Check Decision: Monolayer or Peptide? Graft->Check End1 End: Fmoc-Val-Surface (Protected/Hydrophobic) Check->End1 Monolayer Deprotect 4. Deprotect (Piperidine) (Expose -NH2) Check->Deprotect Peptide Growth Cycle Repeat Grafting (Stepwise Growth) Deprotect->Cycle Cycle->Graft

Caption: Operational workflow for single-layer grafting vs. stepwise peptide assembly.

Common Pitfalls
  • "The NCA didn't react":

    • Cause: Hydrolysis of the NCA monomer due to wet solvent.

    • Fix: Check monomer IR.[1] A strong doublet at ~1790/1855 cm⁻¹ indicates intact anhydride. A broad peak at 1700 cm⁻¹ indicates hydrolysis to acid.

  • "The layer is too thick":

    • Cause: Physical adsorption of Fmoc-Val-OH (hydrolysis product) or APTES polymerization.

    • Fix: Ensure rigorous washing with polar solvents (DMF/DMSO) after grafting.

  • "Low grafting density":

    • Cause: Steric hindrance of the bulky Fmoc group.

    • Fix: Increase reaction time to 12h or raise temperature to 40°C (carefully, to avoid thermal degradation).

References

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link

  • Fuller, W. D., et al. (1990). Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society. Link

  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

  • Isochem. (2015). α-Amino acid N-Carboxy Anhydrides (NCA) & Urethane-N-Carboxy Anhydrides (UNCA).[2] Chimica Oggi - Chemistry Today. Link

  • Wessely, F. (1925). Über N-Carboxy-anhydride von α-Aminosäuren. Zeitschrift für Physiologische Chemie. Link

Sources

Synthesis of amphiphilic block copolymers via Fmoc-Val-NCA ROP

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Amphiphilic Block Copolymers via L-Valine NCA Ring-Opening Polymerization

Part 1: Core Directive & Scientific Foundation

Executive Summary & Technical Clarification

The synthesis of amphiphilic block copolymers containing polypeptide segments is a cornerstone of modern nanomedicine, particularly for self-assembling drug delivery systems. This guide details the protocol for synthesizing Methoxy-Poly(ethylene glycol)-block-Poly(L-Valine) (mPEG-b-PVal) .

Critical Technical Distinction (The "Fmoc" Paradox): It is imperative to distinguish between Fmoc-Val-NCA (a Urethane-Protected NCA or UNCA) and Val-NCA (the unsubstituted N-carboxyanhydride).

  • Fmoc-Val-NCA: Used primarily in stepwise Solid Phase Peptide Synthesis (SPPS). The Fmoc group on the nitrogen prevents the "normal amine mechanism" of polymerization, effectively acting as a terminator after a single addition.

  • Val-NCA: The unprotected monomer required for Ring-Opening Polymerization (ROP) to form polypeptide blocks.

Therefore, this protocol focuses on the ROP of Val-NCA initiated by mPEG-NH₂, which yields the desired amphiphilic block copolymer. References to Fmoc-Valine are addressed as the precursor material for monomer synthesis.[1]

Mechanism of Action: Nucleophilic Ring-Opening Polymerization (NCA-ROP)

The synthesis relies on the Normal Amine Mechanism (NAM) . A primary amine initiator (mPEG-NH₂) attacks the C-5 carbonyl of the Val-NCA ring. This leads to ring opening, decarboxylation (release of CO₂), and the regeneration of a free amine at the chain end, which propagates the reaction.

  • Driving Force: Release of CO₂ and formation of stable amide bonds.

  • Challenge: The reaction is highly sensitive to moisture (leading to carboxylic acid termination) and side reactions (e.g., "Activated Monomer" mechanism).

  • Solution: Use of high-vacuum Schlenk techniques and high-purity monomers.

Part 2: Experimental Protocols

Materials & Reagents
ReagentPurity/GradeRole
L-Valine >99% (HPLC)Monomer Precursor
Triphosgene 99%Cyclization Agent
mPEG-NH₂ MW 2k-10k, PDI <1.05Macroinitiator
THF / Ethyl Acetate AnhydrousSolvents for Synthesis
DMF (Dimethylformamide) Anhydrous, amine-freePolymerization Solvent
Hexane / Diethyl Ether ACS GradePrecipitation
Protocol A: Synthesis of L-Valine NCA (Val-NCA)

Note: While Fmoc-Valine is a common lab reagent, direct phosgenation of free L-Valine is the industrial standard for high-yield NCA production. If starting from Fmoc-Val-OH, one must first deprotect the Fmoc group.

Step-by-Step Methodology:

  • Suspension: Suspend L-Valine (5.0 g, 42.7 mmol) in anhydrous THF (100 mL) under an argon atmosphere at 50°C.

  • Cyclization: Add Triphosgene (4.2 g, 14.2 mmol) (0.33 eq) slowly. Caution: Phosgene gas is generated in situ. Use a scrubber.

  • Reaction: Stir at 50°C for 2-4 hours until the solution becomes clear, indicating complete consumption of the amino acid.

  • Purification (Critical):

    • Concentrate the solution under vacuum.

    • Precipitate by adding excess anhydrous hexane.

    • Recrystallization: Redissolve the crude NCA in a minimal amount of anhydrous Ethyl Acetate and precipitate into Hexane. Repeat 3 times inside a glovebox or under strict Schlenk conditions.

    • Why? Trace acid or chloride impurities will terminate the subsequent polymerization.

  • Storage: Store at -20°C under argon.

Protocol B: Synthesis of mPEG-b-PVal via ROP

Experimental Setup:

  • Flame-dried Schlenk tube equipped with a magnetic stir bar.

  • All transfers performed via gas-tight syringes or inside a glovebox.

Workflow:

  • Initiator Preparation: Dry mPEG-NH₂ (e.g., MW 5000, 0.5 g, 0.1 mmol) by azeotropic distillation with toluene or drying in a vacuum oven at 40°C for 24h.

  • Monomer Dissolution: Dissolve purified Val-NCA (Calculated based on target DP, e.g., DP=50 -> 0.71 g, 5.0 mmol) in anhydrous DMF (5 mL).

  • Initiation: Add the Val-NCA solution to the mPEG-NH₂ in the Schlenk tube.

  • Polymerization:

    • Stir at 25°C under a constant stream of dry nitrogen (or closed vessel if pressure is managed).

    • Observation: Evolution of CO₂ bubbles indicates successful initiation.

    • Time: 48–72 hours. Valine is sterically hindered (isopropyl group), causing slower kinetics than Alanine or Glutamate NCAs.

  • Termination & Isolation:

    • Expose to air to terminate (or add dilute HCl/MeOH).

    • Pour the reaction mixture into a 10-fold excess of cold Diethyl Ether.

    • Centrifuge and wash the white precipitate 3x with ether.

    • Dry under vacuum.

Part 3: Visualization & Data Analysis

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from precursor to block copolymer.

G Valine L-Valine (Precursor) ValNCA Val-NCA (Monomer) Valine->ValNCA Cyclization (THF, 50°C) Triphosgene Triphosgene (Cyclization Agent) Triphosgene->ValNCA ROP Ring-Opening Polymerization (DMF, 25°C, -CO2) ValNCA->ROP mPEG mPEG-NH2 (Macroinitiator) mPEG->ROP Initiates Copolymer mPEG-b-Poly(L-Valine) (Amphiphilic Copolymer) ROP->Copolymer Propagation

Caption: Synthesis pathway of mPEG-b-PVal via Val-NCA ROP. Note the critical cyclization step utilizing Triphosgene.

Quantitative Characterization Table

Expected analytical data for a successful synthesis (Target DP = 50).

TechniqueParameterExpected ResultInterpretation
FTIR 1785, 1855 cm⁻¹DisappearanceConsumption of NCA anhydride ring.
FTIR 1650 cm⁻¹ (Amide I)AppearanceFormation of polypeptide backbone (α-helix/β-sheet).
¹H NMR δ 3.64 ppmSharp SingletPEG methylene protons (-CH₂CH₂O-).
¹H NMR δ 0.9 ppmBroad DoubletValine methyl protons (-CH(CH₃)₂).
GPC Mₙ~10,700 Da(5000 PEG + 50×99 Val).
GPC PDI (Đ)1.05 - 1.20Indicates controlled "living" polymerization.

Part 4: Critical Troubleshooting (Expert Insights)

  • Issue: Polymer precipitation during reaction.

    • Cause: Poly(L-Valine) is highly hydrophobic and tends to form β-sheets, which are insoluble in many organic solvents.

    • Solution: Use DMSO instead of DMF if precipitation occurs early, or add LiCl (0.5 M) to disrupt hydrogen bonding and maintain solubility.

  • Issue: Broad PDI (>1.3).

    • Cause: Impure Val-NCA (traces of acid/chloride) or water contamination.

    • Solution: Re-crystallize Val-NCA. Ensure the Schlenk line is vacuum-tight (<0.1 mbar).

  • Issue: "Fmoc" confusion.

    • Clarification: Do not attempt to polymerize Fmoc-Val-NCA . It will not propagate. If you possess Fmoc-Val-NCA, react it with piperidine to remove Fmoc (generating Val-NCA in situ is risky due to side reactions), or preferably, start with L-Valine.

Part 5: References

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry.

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition.

  • Deng, C., et al. (2014). Polypeptide-based block copolymers: synthesis, properties, and biomedical applications. Progress in Polymer Science.

  • Isochem. (n.d.). N-Carboxyanhydrides (NCA): Handling and Stability.

  • Hadjichristidis, N., et al. (2009). Amino acid-based block copolymers. Chemical Reviews.

Sources

Application Note: Protocols for Handling Moisture-Sensitive Fmoc-Val-NCA Monomers

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a detailed technical guide for the handling, storage, and quality control of Fmoc-Val-NCA (Fluorenylmethyloxycarbonyl-L-Valine N-Carboxyanhydride).

Executive Summary

Fmoc-Val-NCA belongs to a class of reagents known as Urethane-Protected N-Carboxyanhydrides (UNCAs) .[1][2] Unlike "naked" NCAs (which possess a free amino group and are prone to rapid self-polymerization), Fmoc-Val-NCA bears a bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen.[1] This modification suppresses self-polymerization, rendering the monomer thermally more stable.

However, the anhydride ring remains highly susceptible to moisture-induced hydrolysis. Exposure to trace water (<100 ppm) triggers the irreversible ring-opening to form Fmoc-L-Valine and carbon dioxide (CO₂).[1] This degradation not only lowers purity but generates free acid functionalities that can poison subsequent nucleophilic attacks or polymerization reactions.

This guide outlines a rigorous, self-validating workflow to ensure the integrity of Fmoc-Val-NCA for use in peptide coupling (SPPS/liquid phase) or ring-opening polymerization (ROP).[1]

The Hydrolysis Threat: Mechanism of Action

To handle this monomer effectively, one must understand the "enemy": water. The degradation pathway is driven by the high electrophilicity of the carbonyls in the anhydride ring.

Degradation Pathway
  • Nucleophilic Attack: Water attacks the carbonyl at the C-5 or C-2 position of the oxazolidine-2,5-dione ring.[1]

  • Ring Opening: The ring collapses to form an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously loses CO₂, yielding the stable (and unreactive for NCA purposes) Fmoc-L-Valine.

Impact: In polymerization, even 1% hydrolysis introduces free carboxylic acids which can act as chain terminators or proton transfer agents, broadening dispersity (Đ) and limiting molecular weight.

Hydrolysis NCA Fmoc-Val-NCA (Active Monomer) Intermediate Carbamic Acid Intermediate NCA->Intermediate Nucleophilic Attack Water H₂O (Trace Moisture) Water->Intermediate Product Fmoc-Val-OH (Degraded Acid) Intermediate->Product Decarboxylation Gas CO₂ (Gas Release) Intermediate->Gas Release

Figure 1: The irreversible hydrolysis pathway of Fmoc-Val-NCA upon exposure to moisture.[1]

Standard Operating Procedures (SOPs)

Protocol A: Storage and Cold-Chain Transfer[1]

Objective: Prevent thermal degradation and condensation during storage and retrieval.

  • Long-Term Storage: Store solid Fmoc-Val-NCA at -20°C (or below) under an inert atmosphere (Argon or Nitrogen).

  • Equilibration (Critical Step):

    • Remove the container from the freezer.

    • Do NOT open the container immediately.

    • Place the sealed container in a desiccator or dry box and allow it to warm to room temperature (approx. 1–2 hours).

    • Reasoning: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering surface hydrolysis.

Protocol B: Inert Atmosphere Handling (Glovebox vs. Schlenk)

While Fmoc-NCAs are more stable than naked NCAs, a Glovebox (H₂O < 0.5 ppm) is the gold standard. If unavailable, rigorous Schlenk techniques are required.

ParameterGlovebox Method (Recommended)Schlenk Line Method (Alternative)
Atmosphere Argon or Nitrogen (recirculated)Argon (positive pressure)
Weighing Inside box using anti-static gunIn tared, flame-dried Schlenk tube
Solvent Anhydrous (stored over 4Å sieves)Freshly distilled or column-dried
Transfer Open vial transfer allowedCannula or gas-tight syringe only
Risk Level LowModerate (septum piercing risks)
Protocol C: Solubilization and The "Haze Test"

Fmoc-Val-NCA is hydrophobic due to the Fmoc group and the isopropyl side chain.[1]

  • Solvent Selection: Use Anhydrous THF (Tetrahydrofuran) or Anhydrous DMF (Dimethylformamide).

    • Specification: Water content must be < 10 ppm .

    • Preparation: Store solvents over activated 3Å or 4Å molecular sieves for at least 24 hours before use.

  • The Self-Validating "Haze Test":

    • Dissolve a small aliquot (10 mg) of monomer in 1 mL of solvent.

    • Observation: The solution should be crystal clear .

    • Validation: If the solution turns cloudy or a white precipitate forms within minutes, the solvent is wet. The precipitate is likely oligomers or Fmoc-Val-OH (which is less soluble in certain organic solvents than the NCA).[1]

    • Action: Abort experiment; re-dry solvent.

Quality Control: The FTIR Assessment

Fourier Transform Infrared Spectroscopy (FTIR) is the most rapid and reliable method to validate monomer purity before use. It provides a "fingerprint" of the anhydride ring integrity.

Methodology:

  • Sample: Solid powder (ATR method) or solution (in CaF₂ cell).

  • Atmosphere: Minimize exposure time to air during measurement.

Diagnostic Peaks for Fmoc-Val-NCA: You are looking for three distinct carbonyl signals.[1] If the anhydride ring is intact, you will see a "doublet" at high wavenumbers.

Functional GroupWavenumber (cm⁻¹)Interpretation
C=O[1][3][4] (Anhydride Sym) ~1855 ± 5 Primary Indicator of Purity. Must be sharp.
C=O (Anhydride Asym) ~1780 ± 5 Strong anhydride stretch.
C=O (Urethane) ~1725 ± 10 The Fmoc carbonyl group (always present).
OH (Carboxylic Acid) 3000–3500 (Broad)Indicator of Degradation. If prominent, hydrolysis has occurred.

Pass/Fail Criteria:

  • PASS: Distinct peaks at ~1855 and ~1780 cm⁻¹. No broad OH stretch.

  • FAIL: Disappearance of 1855 cm⁻¹ peak; merging of 1780/1725 peaks; appearance of broad acid peak.

Workflow Start Frozen Stock (-20°C) Warm Warm to RT (Sealed Desiccator) Start->Warm Prevent Condensation Open Open in Inert Atmosphere Warm->Open Weigh Weigh Sample Open->Weigh QC FTIR Check (1855/1780 cm⁻¹) Weigh->QC Proceed Proceed to Synthesis QC->Proceed Peaks Intact Purify Recrystallize (Dry THF/Hexane) QC->Purify Acid Detected Purify->QC Retest

Figure 2: Operational workflow for retrieving and validating Fmoc-Val-NCA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
White precipitate in stock bottle Moisture ingress during previous use.[1]Recrystallize immediately using dry THF/Hexane in a glovebox.
Bubbling upon dissolution Active hydrolysis releasing CO₂.Solvent is wet (>100 ppm water). Discard solvent and dry fresh batch.
Low coupling efficiency Hydrolyzed monomer (Fmoc-Val-OH) present.[1]Check FTIR. If 1855 cm⁻¹ peak is weak, purity is compromised.
Gelation of solution Uncontrolled polymerization.Ensure no trace amines or bases are present in glassware (acid wash glassware).

References

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link

  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

  • Cornelissen, J. J., et al. (2002). Fmoc-Grafted Polypeptides. Macromolecular Rapid Communications. Link

  • Isochem. (2016). NCA Handling and Storage Guidelines. PMC Isochem Technical Documentation. Link

  • Wilder, R., & Mobashery, S. (1992). The Use of N-Carboxyanhydrides in the Synthesis of Dipeptides. The Journal of Organic Chemistry. Link

Disclaimer: This protocol involves the handling of reactive chemical species and pressurized gases.[5][6][7] All procedures should be performed by trained personnel in a fume hood or glovebox wearing appropriate Personal Protective Equipment (PPE).

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-Valine NCA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of Fmoc-L-Valine N-Carboxyanhydride (Fmoc-Val-NCA) synthesis.

This guide addresses the specific challenge of synthesizing the Urethane-Protected NCA (UNCA) , a highly reactive activated amino acid derivative used for racemization-free peptide coupling. Note that this process typically proceeds via the free Valine-NCA intermediate, as direct cyclization of Fmoc-Valine often yields the acid chloride rather than the NCA.

Executive Summary: The Yield Challenge

The synthesis of Fmoc-L-Valine NCA (Fmoc-Val-UNCA) is a two-stage process that demands rigorous exclusion of moisture and precise HCl management.

  • Stage 1 (Cyclization): Conversion of L-Valine to Valine-NCA (free ring) using Triphosgene.

  • Stage 2 (Protection): Acylation of Valine-NCA with Fmoc-Cl to form Fmoc-Val-NCA.

Primary Yield Killers:

  • Moisture: Hydrolyzes the NCA ring back to the amino acid or induces oligomerization.

  • Residual HCl: Catalyzes the polymerization of the free NCA intermediate before protection.

  • Steric Hindrance: The isopropyl side chain of Valine slows down cyclization, requiring optimized reaction times compared to Alanine or Glycine.

Part 1: Master Protocol & Workflow

Step-by-Step Synthesis Guide
Stage 1: Synthesis of Free L-Valine NCA (The Precursor)

Method: Fuchs-Farthing with Triphosgene and Alpha-Pinene Scavenger

  • Setup: Flame-dry a 3-neck round bottom flask. Assemble under a continuous stream of dry Argon.

  • Reagents:

    • L-Valine (finely ground, vacuum dried for 24h over

      
      ).
      
    • Triphosgene (0.35 eq relative to Valine).

    • 
      -Pinene (2.0 eq, HCl scavenger).
      
    • Anhydrous THF (freshly distilled or from solvent system).

  • Reaction:

    • Suspend L-Valine in THF. Add

      
      -Pinene.
      
    • Heat to 50°C .

    • Add Triphosgene (dissolved in minimal THF) dropwise over 1 hour.

    • Critical Checkpoint: The suspension should clear as the amino acid converts to the soluble NCA. If turbidity persists after 3 hours, add a catalytic amount (1%) of additional Triphosgene.

  • Work-up:

    • Concentrate THF to 20% volume under vacuum (do not heat above 40°C).

    • Precipitate by adding excessive anhydrous Hexane or Heptane (10:1 ratio).

    • Filter under Argon. Do not expose to air.

Stage 2: N-Protection to Fmoc-L-Valine NCA

Method: N-Acylation of the NCA Ring

  • Setup: Dissolve the fresh Val-NCA (from Stage 1) in anhydrous DCM.

  • Reagents:

    • Fmoc-Cl (1.05 eq).

    • N-Methylmorpholine (NMM) (1.0 eq) or TEA (careful titration).

  • Reaction:

    • Cool solution to 0°C .

    • Add NMM followed slowly by Fmoc-Cl.

    • Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 1 hour.

  • Purification:

    • Wash quickly with ice-cold dilute

      
       (remove base) and ice-cold Brine.
      
    • Dry organic layer over

      
       immediately.
      
    • Recrystallize from THF/Hexane or Ethyl Acetate/Petroleum Ether .

Part 2: Process Visualization

The following diagram illustrates the critical pathway and decision points for maximizing yield.

FmocValNCA_Synthesis Start Start: L-Valine (Dry) Reaction1 Cyclization (Triphosgene/THF/Pinene) Start->Reaction1 50°C, Argon Check1 Is Solution Clear? Reaction1->Check1 AddTri Add 1% Triphosgene Wait 1 hr Check1->AddTri No (Turbid) Intermediate Intermediate: Val-NCA (Free Ring) Check1->Intermediate Yes AddTri->Check1 Reaction2 N-Protection (Fmoc-Cl + NMM) Intermediate->Reaction2 0°C, DCM Workup Acid Wash (Cold) & Recrystallization Reaction2->Workup Rapid Wash Final Product: Fmoc-L-Valine NCA Workup->Final Yield > 80%

Caption: Optimized workflow for Fmoc-Val-NCA synthesis emphasizing the intermediate checkpoint.

Part 3: Troubleshooting & FAQs

Yield Optimization Table
SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of NCA intermediate.Ensure THF is <50 ppm water. Use fresh Triphosgene.
Product is an Oil Residual solvent or impurities.Recrystallize using THF/Hexane diffusion at -20°C. Avoid Diethyl Ether (peroxide risk).
Turbidity in Step 1 Incomplete cyclization.Valine particle size is too large. Grind Valine to fine powder before reaction.
Polymerization Free amine initiated ROP.Ensure all HCl is scavenged (Pinene) but avoid excess amine base in Step 2.
Fmoc Cleavage Base exposure during workup.Use N-Methylmorpholine (NMM) instead of TEA (less basic). Wash with acidic buffer immediately.
Frequently Asked Questions

Q1: Can I synthesize Fmoc-Val-NCA directly from Fmoc-Valine and Thionyl Chloride? A: Generally, no . Reacting Fmoc-Valine with Thionyl Chloride (


) typically yields Fmoc-Valyl Chloride  (the acid chloride), not the NCA. While acid chlorides are activated, they lack the specific "NCA" ring structure that prevents racemization during coupling. The NCA ring requires the free amine to participate in the cyclization with phosgene before protection, or a specialized closure of the N-alkoxycarbonyl species which is difficult with Fmoc.

Q2: Why use Alpha-Pinene instead of Triethylamine in the first step? A: Triethylamine is a strong base that can initiate the polymerization of the nascent Val-NCA, leading to polypeptides instead of the monomer. Alpha-Pinene acts as a non-nucleophilic HCl scavenger (forming pinene hydrochloride), which effectively removes the acid without triggering polymerization [1].

Q3: How do I store Fmoc-Val-NCA? A: Store at -20°C under Argon. The container must be strictly moisture-proof. Allow the bottle to warm to room temperature before opening to prevent condensation from destroying the reagent [2].

Q4: My product has a low melting point. Is it impure? A: Likely yes. Pure Fmoc-Val-NCA should be a crystalline solid. A depressed melting point usually indicates contamination with Fmoc-Val-OH (hydrolysis product) or Fmoc-Val-Val-OH (dimer). Re-purify via recrystallization from Ethyl Acetate/Hexane.

References

  • Kricheldorf, H. R. (1987). -Amino Acid-N-Carboxyanhydrides and Related Heterocycles. Springer Berlin Heidelberg. (Classic text on NCA synthesis mechanisms and HCl scavenging).
  • Isochem. (2015). High Standard Purity NCA: Handling and Storage Guidelines.

  • Semple, J. E., et al. (2016). Large-Scale Synthesis of

    
    -Amino Acid-N-Carboxyanhydrides. Journal of Polymer Science. 
    
  • Daly, W. H., & Poche, D. (1988).

Troubleshooting low conversion rates in Fmoc-Val-NCA reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Fmoc-Val-NCA coupling reactions. As a highly reactive yet sensitive building block, Fmoc-L-Valine-N-Carboxyanhydride (Fmoc-Val-NCA) offers a powerful method for peptide synthesis, but its success hinges on meticulous control of reaction parameters. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve low conversion rates and other common issues.

Part 1: Foundational Issues & Initial Diagnosis

This section addresses the most frequent and fundamental causes of reaction failure. Before exploring more complex variables, it is crucial to validate the quality of your starting materials and the integrity of your experimental setup.

Q1: My Fmoc-Val-NCA reaction is failing or showing very low conversion. Where should I start my investigation?

A1: Low conversion in NCA chemistry almost invariably points to one of three primary culprits: moisture contamination, impure starting materials (especially the NCA), or degradation of the NCA monomer. Fmoc-Val-NCA is a Urethane-N-Carboxyanhydride (UNCA), a class of molecules highly susceptible to premature reaction or degradation from nucleophiles, moisture, and acidic impurities[1].

Start with the most likely and easiest factors to verify:

  • Strict Anhydrous Conditions: NCAs are extremely sensitive to moisture[1][2][3]. Water acts as a competing nucleophile, hydrolyzing the NCA back to the Fmoc-Valine, which is unreactive under these conditions, thereby halting the reaction.

  • Monomer Purity & Integrity: The purity of the Fmoc-Val-NCA is paramount. Acidic impurities, such as residual HCl from the synthesis of the parent Val-NCA, can significantly inhibit or prevent the desired reaction[3][4][5].

  • Reagent and Solvent Quality: All reagents, including your nucleophile, base, and particularly your solvent, must be of high purity and rendered strictly anhydrous.

Below is a diagnostic workflow to systematically identify the root cause of the failure.

G start Low / No Conversion check_moisture Verify Anhydrous Conditions (Glassware, Solvent, Atmosphere) start->check_moisture Step 1 check_monomer Assess Fmoc-Val-NCA Purity (NMR, FT-IR, Recrystallization) start->check_monomer Step 2 check_reagents Confirm Reagent Quality (Nucleophile, Base) start->check_reagents Step 3 outcome_moisture_fail Moisture Contamination (Hydrolysis) check_moisture->outcome_moisture_fail Issue Found outcome_monomer_fail Impure / Degraded Monomer (Acidic Impurities) check_monomer->outcome_monomer_fail Issue Found outcome_reagents_fail Reagent Issue check_reagents->outcome_reagents_fail Issue Found solution_dry Action: Implement Rigorous Drying Protocols outcome_moisture_fail->solution_dry solution_purify Action: Purify NCA (See Protocol 2) outcome_monomer_fail->solution_purify solution_reagents Action: Purify/Replace Reagents & Solvents outcome_reagents_fail->solution_reagents

Caption: Initial troubleshooting workflow for low conversion rates.

Q2: How can I confirm the purity of my Fmoc-Val-NCA monomer, and what specific impurities should I look for?

A2: The quality of your NCA monomer is non-negotiable. Impurities often originate from the synthesis of the parent NCA, which typically involves phosgene or its surrogates like triphosgene[1][4].

Common Detrimental Impurities:

  • Hydrochloric Acid (HCl): A common byproduct that leads to ring-cleavage of the NCA, forming unreactive α-isocyanate acid chlorides[4]. Acidic contaminants are known to significantly retard polymerization and coupling reactions[3][5].

  • Unreacted Starting Material: Residual Fmoc-Valine.

  • Hydrolyzed NCA: Fmoc-Valine formed from exposure to moisture during storage or handling.

  • Oligomers: Small polymers formed during synthesis or storage if not handled correctly.

Recommended Purity Validation Methods:

  • ¹H NMR Spectroscopy: This is the most direct method. A clean spectrum should show sharp, well-defined peaks corresponding to the Fmoc, valine, and NCA ring protons with correct integrations. The absence of broad peaks or unexpected signals is critical.

  • FT-IR Spectroscopy: The defining characteristic of an NCA is the presence of two strong carbonyl (C=O) stretching bands from the anhydride. For Fmoc-Val-NCA, these appear around 1850 cm⁻¹ and 1790 cm⁻¹ . The disappearance of these peaks is used to monitor the reaction's progress[3]. Their presence in your starting material is a primary indicator of integrity.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.

If impurities are detected, purification is necessary. The most effective methods are recrystallization from an anhydrous solvent system (e.g., THF/hexane) or flash column chromatography on silica gel under anhydrous conditions[4][5].

Part 2: Optimizing Reaction Parameters

Once you have validated your materials and setup, low conversion rates often point to suboptimal reaction conditions. The interplay between solvent, temperature, stoichiometry, and steric effects is critical.

Q3: My reagents are pure and conditions are dry, but the reaction is still very slow or incomplete. Could the valine side chain be the problem?

A3: Yes, this is a very likely cause. The bulky isopropyl side chain of valine introduces significant steric hindrance around the reactive carbonyl center of the NCA. This steric bulk can dramatically decrease the rate of nucleophilic attack compared to less hindered NCAs like those from glycine or alanine[6].

Strategies to Overcome Steric Hindrance:

  • Increase Reaction Time: This is the simplest approach. Monitor the reaction by FT-IR or HPLC and allow it to proceed for an extended period (e.g., 12-24 hours) before quenching.

  • Elevate Temperature (with Caution): While NCA reactions are often performed at low temperatures (0°C to -20°C) to minimize side reactions[1], a modest increase in temperature (e.g., to room temperature or slightly above) can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of NCA degradation[7]. We recommend a stepwise increase, monitoring for byproduct formation at each stage.

  • Optimize Base and Stoichiometry: The choice and amount of base can influence the reaction rate. A non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM) is typically used in peptide synthesis to activate the incoming nucleophile without directly reacting with the NCA[8]. Experimenting with a slight excess of the nucleophile and base may improve conversion.

Q4: What is the exact role of the base in Fmoc-Val-NCA coupling, and how do I select the right one?

A4: In the context of coupling an Fmoc-Val-NCA to a nucleophile (like the N-terminus of a peptide chain), the base serves primarily to ensure the nucleophile is in its free, unprotonated state, maximizing its reactivity. It does not typically "activate" the NCA itself.

However, the choice of base is critical to avoid a common side reaction pathway. Using a strong, non-nucleophilic base can deprotonate the NCA's ring nitrogen, forming a highly reactive "activated monomer."[3][4] This species is prone to rapid self-polymerization, which is a major concern in NCA polymerization but can also lead to unwanted side products in a coupling reaction.

Base Selection Guide:

Base TypeExamplesUse Case & Rationale
Tertiary Amines 2,4,6-Collidine, N-Methylmorpholine (NMM), DIPEARecommended for Coupling. These are standard, non-nucleophilic bases used in peptide synthesis[8]. They are basic enough to deprotonate the amine nucleophile but generally not strong enough to deprotonate the NCA ring, minimizing side reactions.
Strong, Non-Nucleophilic Bases DBU, LiHMDSNot Recommended for standard coupling. These are very strong bases typically used as initiators for the "Activated Monomer Mechanism" of polymerization[2][3][4]. Their use in a simple coupling reaction risks rapid side product formation.
Secondary Amines Piperidine, DiethylamineAvoid. These are nucleophilic and are used for Fmoc deprotection, not coupling[9][10][11]. They will attack the NCA directly.
Q5: I am observing byproducts with unexpected masses. What are the most common side reactions?

A5: Besides the hydrolysis previously mentioned, several other side reactions can plague Fmoc-Val-NCA couplings, leading to low yields of the desired product.

  • Premature Fmoc-Deprotection: While the Fmoc group is stable to the tertiary amines used for coupling, prolonged reaction times or elevated temperatures in the presence of any trace primary or secondary amine impurities can lead to its cleavage[11].

  • Isocyanate Formation: Thermally induced or base-catalyzed rearrangement of the NCA can lead to the formation of an isocyanate, which can then react with nucleophiles to form urea-type adducts[3][6].

  • Dimer/Oligomer Formation: If conditions inadvertently favor the activated monomer pathway (e.g., use of too strong a base), the Fmoc-Val-NCA can react with itself to form dimers or short oligomers[4].

The diagram below illustrates the desired reaction pathway versus the primary hydrolytic side reaction.

G cluster_reactants Reactants cluster_products Products FmocValNCA Fmoc-Val-NCA Highly Electrophilic DesiredProduct {Desired Product | Fmoc-Val-NH-R + CO₂} FmocValNCA->DesiredProduct Desired Path (Anhydrous) SideProduct {Side Product | Fmoc-Val-OH (Unreactive)} FmocValNCA->SideProduct Hydrolysis (Moisture Present) Nucleophile R-NH₂ Nucleophile Nucleophile->DesiredProduct Water H₂O Contaminant Water->SideProduct

Caption: Desired coupling reaction vs. hydrolytic side reaction.

Part 3: Experimental Protocols

Adherence to rigorous experimental technique is essential for success. The following protocols provide a framework for ensuring the integrity of your reaction.

Protocol 1: General Procedure for Anhydrous Fmoc-Val-NCA Coupling

This protocol outlines the essential steps for setting up a reaction under strictly anhydrous conditions.

  • Glassware Preparation: All glassware (reaction flask, syringes, stir bars) must be oven-dried at >120°C for at least 4 hours or flame-dried under high vacuum immediately before use. Allow to cool to room temperature under a stream of dry inert gas (Argon or Nitrogen).

  • Solvent Preparation: Use high-purity, anhydrous grade solvent (e.g., DMF, THF, Dichloromethane). It is best practice to dispense it from a solvent purification system (still) or use a freshly opened bottle rated for <50 ppm water, handled exclusively with oven-dried syringes under an inert atmosphere[3].

  • Reagent Preparation:

    • Dry the purified Fmoc-Val-NCA monomer and your amine nucleophile under high vacuum for several hours before use[3].

    • Weigh the Fmoc-Val-NCA and the nucleophile in a glovebox or into the reaction flask under a positive pressure of inert gas.

  • Reaction Assembly:

    • In the flame-dried reaction flask under an inert atmosphere, dissolve the amine nucleophile (1.0 eq.) and the chosen non-nucleophilic base (e.g., 2,4,6-collidine, 1.1 eq.) in anhydrous solvent.

    • Cool the solution to the desired starting temperature (e.g., 0°C).

    • In a separate flask, dissolve the Fmoc-Val-NCA (1.0-1.2 eq.) in anhydrous solvent.

    • Using an oven-dried gas-tight syringe, slowly add the Fmoc-Val-NCA solution to the stirring solution of the nucleophile.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots (under inert gas) and analyzing via FT-IR (disappearance of anhydride peaks at ~1850/1790 cm⁻¹) or LC-MS[3].

    • Upon completion, quench the reaction as appropriate for your specific synthesis and proceed with purification.

Protocol 2: Purification of Fmoc-Val-NCA by Recrystallization

This method is effective for removing acidic impurities and oligomeric byproducts.

  • Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the crude Fmoc-Val-NCA in a minimal amount of warm (35-40°C) anhydrous THF or ethyl acetate.

  • Filtration (Optional): If insoluble impurities are present, quickly filter the warm solution through a pad of dried Celite in a heated funnel into a second flame-dried flask.

  • Crystallization: Slowly add an anhydrous non-solvent, such as hexane or pentane, to the warm, stirring solution until it becomes faintly turbid.

  • Cooling: Stop stirring and allow the flask to cool slowly to room temperature, then transfer it to a freezer (-20°C) for several hours or overnight to maximize crystal formation.

  • Isolation: Isolate the resulting crystals by rapid filtration under an inert atmosphere using a Schlenk filter funnel. Wash the crystals sparingly with cold, anhydrous non-solvent (hexane).

  • Drying: Dry the purified crystals under high vacuum for several hours. Store the highly pure Fmoc-Val-NCA under an inert atmosphere at -20°C in a sealed container.

References

  • Isochem. (2022, May 5). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem. [Link]

  • Guerrero-Sanchez, C., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers (Basel). [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Appella, D.H., et al. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters. [Link]

  • de la Torre, B.G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Zhao, W., et al. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. [Link]

  • Le Fer, G., et al. (2021). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry. [Link]

  • Habraken, G., et al. (2015). Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. ResearchGate. [Link]

  • Sun, J., et al. (2018). Degradation Mechanism of Nickel-Cobalt-Aluminum (NCA) Cathode Material from Spent Lithium-Ion Batteries in Microwave-Assisted Pyrolysis. Materials (Basel). [Link]

  • Harvey, S.R., & Petrucci, G.A. (2023). Nontrivial Impact of Relative Humidity on Organic New Particle Formation from Ozonolysis of cis-3-Hexenyl Acetate. Atmosphere. [Link]

  • Nguyen, T.B., et al. (2011). Effect of humidity on the composition of isoprene photooxidation secondary organic aerosol. Atmospheric Chemistry and Physics. [Link]

  • Othman, A., et al. (2008). Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol. Journal of Pharmacy and Pharmacology. [Link]

Sources

Technical Support Center: Precision Control of Fmoc-Val-NCA Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PDI-Reduction-FmocVal Assigned Specialist: Senior Application Scientist Status: Open Priority: Critical

Executive Summary

Achieving a low Polydispersity Index (PDI < 1.2) with Fmoc-Valine-NCA is distinctively challenging due to two converging antagonisms: steric hindrance from the valine isopropyl side chain (promoting


-sheet aggregation) and the base-sensitivity  of the Fmoc protecting group.

High PDI in this system is rarely a single-variable failure. It is usually a cascade failure involving impure monomers, "Activated Monomer" side reactions, or premature precipitation. This guide replaces standard "textbook" advice with field-proven protocols for living polymerization.

Module 1: The Foundation (Monomer Purity)

The Axiom: You cannot polymerize what you cannot purify. 90% of high PDI cases stem from trace HCl or acid impurities in the NCA monomer, which terminate propagation chains.

Protocol: The "Glovebox Standard" Purification

Do not rely on simple precipitation. Fmoc-Val-NCA requires rigorous purification to remove the "Fuchs-Farthing" impurities (HCl).

  • Dissolution: Dissolve crude Fmoc-Val-NCA in minimal anhydrous THF.

  • The Wash (Critical): Rapidly wash with cold (

    
    C) aqueous NaHCO
    
    
    
    . Why? This neutralizes residual HCl without opening the NCA ring (which is relatively stable at
    
    
    C for short periods).
  • Drying: Dry over MgSO

    
     and filter.
    
  • Recrystallization: Layer the THF solution with anhydrous Hexane (1:3 ratio) inside a glovebox or under Ar flow. Let stand at

    
    C.
    
  • Validation: A "clean" monomer must melt sharply (within

    
    C range). If the melting point is depressed, recrystallize again.
    

Module 2: The Environment (Solvent Engineering)

The Valine Paradox: Poly(Valine) is notorious for forming


-sheets as it grows. Once the chain reaches 5-10 units, it aggregates and precipitates.
  • Result: The reaction becomes heterogeneous. Some chains stop growing (trapped), others continue.

  • Outcome: Bimodal distribution (High PDI).

Solution: The LiCl/DMF Disruption Method

You must prevent hydrogen bonding during polymerization.

ParameterStandard Condition (High PDI Risk)Optimized Condition (Low PDI)
Solvent Anhydrous DMF or THF0.1 M LiCl in Anhydrous DMF
Mechanism Chains aggregate via H-bondsLi

ions coordinate to amide carbonyls, disrupting H-bonds
Temperature Room Temperature (

C)

C
(Suppresses side reactions)
Atmosphere N

Balloon
High Vacuum (Removes CO

to drive equilibrium)

Critical Note: LiCl is extremely hygroscopic. You must flame-dry LiCl under vacuum before dissolving in DMF. Wet LiCl is a polymerization killer.

Module 3: The Driver (Initiator Selection)

Standard primary amines (e.g., hexylamine) often fail with Val-NCA because the "Activated Monomer Mechanism" (AMM) competes with the "Normal Amine Mechanism" (NAM).

Recommendation: HMDS (Hexamethyldisilazane)

HMDS allows for "Living" polymerization via silyl-carbamate exchange, significantly reducing PDI compared to amines.

Workflow Visualization

G Start Initiator Selection PrimaryAmine Primary Amine (e.g., Hexylamine) Start->PrimaryAmine HMDS HMDS (Organosilicon) Start->HMDS NAM Normal Amine Mechanism PrimaryAmine->NAM Major Path AMM Activated Monomer (Side Reaction) PrimaryAmine->AMM Competing Path (Due to Sterics) Living TMS-Carbamate Mediation HMDS->Living Exclusive Path HighPDI High PDI (>1.4) Uncontrolled NAM->HighPDI AMM->HighPDI LowPDI Low PDI (<1.15) Living Polymerization Living->LowPDI

Figure 1: Comparison of initiation pathways.[1] HMDS bypasses the "Activated Monomer" side reaction responsible for chain termination and broadening PDI.

Module 4: Troubleshooting Matrix (FAQ)

Q1: My reaction turned cloudy within 5 minutes. What happened?

  • Diagnosis: Premature

    
    -sheet aggregation. The polymer crashed out of solution before finishing.
    
  • Fix: Switch to the LiCl/DMF system described in Module 2. The lithium salts solvate the growing peptide chain.

Q2: I see a bimodal peak in GPC (one high MW, one low MW).

  • Diagnosis: Water contamination.

    • Peak 1 (Controlled): Initiated by your amine/HMDS.[2][3][4][5]

    • Peak 2 (Uncontrolled): Initiated by water (which forms a free amine that starts a new, faster chain).

  • Fix: Check your solvent dryness (Karl Fischer titration). Ensure LiCl was flame-dried.

Q3: Can I use transition metal catalysts (Cobalt/Nickel) for Fmoc-Val?

  • Diagnosis: Risky.

  • Reasoning: While Zerovalent Nickel (Deming method) is excellent for low PDI, the deprotection or removal of the metal often requires conditions that can degrade the base-sensitive Fmoc group.

  • Verdict: Stick to HMDS or Low-Temp Amine for Fmoc-protected monomers to ensure the protecting group survives.

Q4: My PDI is consistently 1.3-1.4 despite using HMDS.

  • Diagnosis: Slow initiation relative to propagation.

  • Fix: Ensure you are using High Vacuum Techniques (HVT) .[3] Removing the CO

    
     byproduct drives the reaction forward and prevents the "back-biting" termination reactions.
    

References

  • Hadjichristidis, N., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers.

  • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society.

  • Pickel, D. L., et al. (2015). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. Journal of Polymer Science Part A.

  • Zhao, W., et al. (2019).[6] Organocatalysis by hydrogen-bonding: a new approach to controlled/living polymerization of α-amino acid N-carboxyanhydrides. Polymer Chemistry.

  • Vayaboury, W., et al. (2004). Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature. Macromolecules.

Sources

Solving solubility issues of poly(Fmoc-L-valine) products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering solubility challenges with poly(Fmoc-L-valine) products. The inherent hydrophobicity and strong intermolecular hydrogen bonding of valine-rich sequences often lead to significant aggregation, making solubilization a critical, non-trivial step in your experimental workflow. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you successfully handle these challenging polymers.

Troubleshooting Guide: Immediate Solutions for Solubility Failures

This section is designed to provide a direct, actionable workflow when you encounter an insoluble or poorly soluble poly(Fmoc-L-valine) product.

Q: My freshly synthesized poly(Fmoc-L-valine) has precipitated or formed a gel. What is my first step?

A: Immediate precipitation or gel formation is a classic sign of strong intermolecular aggregation. The primary cause is the formation of β-sheet-like structures, driven by hydrogen bonds between the peptide backbones and hydrophobic interactions of the valine side chains[1][2]. Your goal is to disrupt these interactions using a systematic approach.

Follow this decision-making workflow to identify the optimal solvent system for your product.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Insoluble Poly(Fmoc-L-valine) test_aliquot Use a small aliquot (1-2 mg) for testing start->test_aliquot solvent1 Add minimal volume of primary solvent (DMF, NMP, DMSO) test_aliquot->solvent1 agitate Vortex / Agitate Thoroughly solvent1->agitate check1 Is it dissolved? agitate->check1 sonicate Sonicate (10-15 min cycles) check1->sonicate No success Success: Scale up protocol for bulk material check1->success Yes check2 Is it dissolved? sonicate->check2 warm Gently Warm (30-40°C) check2->warm No check2->success Yes check3 Is it dissolved? warm->check3 solvent2 If still insoluble, lyophilize and try alternative solvent or additive (e.g., DMSO, or DMF with 1-2% LiCl) check3->solvent2 No check3->success Yes

Caption: A decision-making workflow for peptide solubilization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for poly(Fmoc-L-valine)'s poor solubility?

A1: The poor solubility is primarily due to aggregation , a phenomenon where individual polymer chains associate to form larger, insoluble complexes. This is driven by two main factors inherent to the molecule's structure:

  • Interchain Hydrogen Bonding: The amide groups (-C=O and -N-H) in the polymer backbone can form strong hydrogen bonds with adjacent chains. This leads to the formation of highly ordered, stable secondary structures, similar to β-sheets, which are notoriously difficult to solvate[2].

  • Hydrophobic Interactions: The isopropyl side chain of valine is highly hydrophobic. In aqueous or moderately polar environments, these side chains will cluster together to minimize their contact with the solvent, further driving the aggregation process.

Aggregation cluster_0 Soluble Chains cluster_1 Aggregated State (Insoluble) p1 ~~~(Val)n~~~ a1 ~~~(Val)n~~~ a2 ~~~(Val)n~~~ a3 ~~~(Val)n~~~ p2 ~~~(Val)n~~~ p3 ~~~(Val)n~~~ a1->a2 H-Bonds a2->a3 H-Bonds note Hydrophobic Interactions

Caption: Aggregation of poly(Fmoc-L-valine) chains via hydrogen bonding.

Q2: What are the best starting solvents for dissolving poly(Fmoc-L-valine)?

A2: Due to the hydrophobic nature of the polymer and the bulky Fmoc protecting groups, highly polar aprotic solvents are the most effective. The recommended starting solvents are:

  • Dimethylformamide (DMF): Often the solvent of choice in solid-phase peptide synthesis (SPPS), as it effectively solvates the peptide backbone and swells the resin support[4].

  • N-Methyl-2-pyrrolidone (NMP): A stronger solvent than DMF, often used for "difficult" sequences that are prone to aggregation[1].

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for many hydrophobic peptides, and can be used for biological assays at low concentrations[5][6][7]. When using DMSO, it is critical to use a fresh, anhydrous grade, as absorbed water can significantly reduce its solvating power[5].

While data for the polymer is scarce, the solubility of the Fmoc-L-valine monomer provides a useful guide to the effectiveness of different solvent classes[8].

Solvent ClassExample SolventMonomer Solubility (mol fraction at 298.15 K)Suitability for Polymer
Ketones Acetone0.06274Low (Too volatile)
Alcohols Methanol, Ethanol0.03966, 0.03124Moderate (May not be strong enough)
Aprotic Polar Acetonitrile0.00477Poor
Aprotic Polar DMF, DMSO, NMP (Not listed, but known to be high)Excellent (Recommended Starting Point)
(Data adapted from Journal of Chemical & Engineering Data[8])
Q3: Is it safe to use heat or sonication to aid dissolution?

A3: Yes, with caution.

  • Sonication: This is a highly recommended and effective method. The high-frequency sound waves create cavitation bubbles that physically break apart aggregates, increasing the surface area available for the solvent to act upon[1][4]. It is generally safe for the polymer structure.

  • Warming: Gentle warming to 30-40°C can significantly improve solubility by increasing the kinetic energy of the system. However, excessive heat should be avoided as it can potentially lead to side reactions or degradation of the Fmoc group, especially in the presence of any residual base[6].

Q4: I've tried DMF, NMP, and DMSO with sonication and heat, but my product is still insoluble. What else can I do?

A4: If standard solvents fail, you may need to employ chaotropic agents. These are salts that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds and hydrophobic interactions[1].

  • Lithium Chloride (LiCl): Adding a small amount of LiCl (e.g., 0.5-2% w/v) to DMF or NMP can disrupt the interchain hydrogen bonds that cause aggregation.

  • Guanidine Hydrochloride (GdnHCl): For applications where the Fmoc group will be removed later, dissolving the polymer in a strong denaturing buffer like 6 M GdnHCl can be effective[9]. This is a common technique for highly aggregated proteins and peptides.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Rationale: To avoid committing your entire batch of valuable product to a solvent system that may not work, always perform a small-scale test first[3][6].

Methodology:

  • Aliquot: Accurately weigh 1-2 mg of your lyophilized poly(Fmoc-L-valine) into a clean microcentrifuge tube.

  • Solvent Addition: Add a small, measured volume (e.g., 50 µL) of your chosen primary solvent (e.g., anhydrous DMSO).

  • Agitation: Vortex the tube vigorously for 1-2 minutes.

  • Observation: Check for dissolution. If the solution is cloudy or contains visible particles, proceed to the next step.

  • Sonication: Place the tube in a bath sonicator for a 15-minute cycle. Visually inspect the solution. Repeat if necessary.

  • Warming: If still insoluble, place the tube in a heat block or water bath at 35°C for 15-30 minutes.

  • Documentation: Carefully record the solvent used and the steps required to achieve a clear solution.

  • Scale-Up: Use the successful conditions to dissolve your bulk material.

Protocol 2: Solubilization of Highly Aggregated Poly(Fmoc-L-valine) using a Chaotropic Agent

Rationale: For products that fail to dissolve in pure organic solvents, the addition of a chaotropic salt like LiCl is necessary to disrupt the strong, ordered aggregation.

Methodology:

  • Prepare Solvent: Create a stock solution of 1% LiCl (w/v) in anhydrous DMF. For example, dissolve 100 mg of LiCl in 10 mL of DMF.

  • Aliquot Product: Weigh your poly(Fmoc-L-valine) into an appropriate glass vial.

  • Initial Solvation: Add the 1% LiCl/DMF solution to achieve a target concentration of approximately 5-10 mg/mL.

  • Vortex: Cap the vial and vortex vigorously for 5 minutes.

  • Sonication: Sonicate the suspension for 20-30 minutes. The solution should begin to clarify.

  • Assess and Repeat: If undissolved material remains, sonicate for another 20-30 minutes. Gentle warming (35°C) can be applied concurrently.

  • Dilution: Once fully dissolved, this stock solution can often be diluted slowly into other buffers or solvents for subsequent experiments. Always check for precipitation upon dilution.

References

  • Solubility of Fmoc‑l‑valine in Fourteen Monosolvents: Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data.[Link]

  • FMOC-L-valine | C20H21NO4. PubChem, NIH.[Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.[Link]

  • Cas 68858-20-8,FMOC-L-Valine. LookChem.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Methods for Removing the Fmoc Group. wiley.com.[Link]

  • G-PEPTIDE SOLUBILITY GUIDELINES. GenScript.[Link]

  • Best solvent for FMOC removal. Reddit.[Link]

  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. MDPI.[Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC, NIH.[Link]

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Validation & Comparative

1H NMR characterization peaks for Fmoc-L-Valine NCA

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of Fmoc-L-Valine N-carboxyanhydride (Fmoc-Val-NCA) , technically classified as a Urethane N-Carboxyanhydride (UNCA) .[1]

This compound is distinct from the "naked" L-Valine NCA (Leuchs' anhydride) used in polymerization.[1] Fmoc-Val-NCA is a highly activated, isolable amino acid derivative used for difficult peptide couplings where preventing racemization is critical.[1]

Part 1: Structural Analysis & 1H NMR Signature

The defining feature of Fmoc-Val-NCA is the oxazolidine-2,5-dione ring fused with the Fmoc protecting group.[1] Unlike standard Fmoc-L-Valine, the UNCA lacks a free carboxylic acid proton and the amide proton is chemically modified (part of the ring/imide system), resulting in distinct chemical shift perturbations.

Primary Characterization Table (Solvent: CDCl₃)

Note: CDCl₃ is the preferred solvent. DMSO-d₆ is often avoided due to potential nucleophilic attack on the highly reactive NCA ring over time.[1]

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Causality

-CH (Valine)
4.70 – 4.95 Doublet (d)1HDiagnostic Peak. Significantly deshielded compared to free acid (~4.1 ppm) due to the electron-withdrawing nature of the cyclic anhydride and N-acyl group.[1]
Fmoc CH₂ 4.40 – 4.60Multiplet (m)2HDiastereotopic protons often split due to the chiral center at the

-position.
Fmoc CH 4.20 – 4.35Triplet (t)1HCharacteristic Fmoc methine bridge.[1]
Aromatic (Fmoc) 7.25 – 7.80Multiplet (m)8HStandard Fmoc aromatic envelope.[1]

-CH (Isopropyl)
2.30 – 2.50Multiplet (m)1HDeshielded relative to free acid due to ring proximity.[1]

-CH₃ (Methyls)
0.95 – 1.15Doublet (d)6HValine isopropyl methyls.[1]
Amide NH ABSENT --Critical Purity Indicator. The formation of the UNCA ring eliminates the amide proton signal found in Fmoc-Val-OH (~5.5 ppm in CDCl₃ or ~7.6 ppm in DMSO).[1]

Part 2: Comparative Analysis (Purity & Impurities)

To validate the synthesis of Fmoc-Val-NCA, you must objectively compare it against its precursor (Fmoc-Val-OH) and degradation products.[1]

Comparison: Fmoc-Val-NCA vs. Alternatives
FeatureFmoc-Val-NCA (Product) Fmoc-L-Valine (Precursor/Hydrolysis) L-Valine NCA (Polymerization Monomer)

-CH Shift
~4.8 ppm (Downfield)~4.1 - 4.3 ppm~4.2 - 4.4 ppm
NH Signal None (Cyclized)Present (~5.5 ppm CDCl₃ / 7.6 ppm DMSO)Present (Ring NH, ~6.5-8.0 ppm broad)
Stability Moisture Sensitive (Stable if dry/cold)Stable SolidExtremely Unstable (Polymerizes)
Primary Use Stepwise Peptide Coupling (No Racemization)Standard SPPS (Requires Activation)Ring Opening Polymerization (ROP)
Common Impurity Profile
  • Fmoc-L-Valine (Hydrolysis): Appearance of a doublet/multiplet at ~5.5 ppm (NH) and upfield shift of

    
    -CH to ~4.1 ppm .[1]
    
  • Triphosgene/Phosgene: No proton signal, but detected via smell or reaction with residual water (HCl generation).

  • THF/Dioxane (Solvent Trap): Sharp singlets at 3.76 ppm / 1.85 ppm (THF) or 3.71 ppm (Dioxane).[1] Solvent inclusion is common in UNCAs; ensure drying under high vacuum.

Part 3: Experimental Protocol for Characterization

This protocol ensures the integrity of the moisture-sensitive UNCA during analysis.

Step-by-Step Workflow
  • Sampling: Take ~10 mg of the synthesized Fmoc-Val-NCA solid from the glovebox or desiccator.

  • Solvent Prep: Use anhydrous CDCl₃ (stored over molecular sieves) to prevent in-tube hydrolysis.[1] Do not use DMSO-d₆ unless immediate analysis is performed, as it can accelerate ring opening.[1]

  • Dissolution: Dissolve the solid in 0.6 mL CDCl₃. The solution should be clear. Turbidity suggests hydrolysis (insoluble Fmoc-Val-OH) or inorganic salts.[1]

  • Acquisition: Run a standard 1H NMR (16 scans minimum).

  • Processing: Reference to residual CHCl₃ at 7.26 ppm.

Diagnostic Decision Tree (Graphviz)

G Start Analyze 1H NMR Spectrum (CDCl3) CheckNH Is an Amide NH peak visible? (~5.5 ppm) Start->CheckNH CheckAlpha Check Alpha-Proton Position CheckNH->CheckAlpha No ResultHydrolysis FAIL: Hydrolysis Detected (Contains Fmoc-Val-OH) CheckNH->ResultHydrolysis Yes ResultPure PASS: Pure Fmoc-Val-NCA (Alpha ~4.8 ppm, No NH) CheckAlpha->ResultPure ~4.8 ppm CheckAlpha->ResultHydrolysis ~4.1 ppm ResultPolymer FAIL: Polymerization (Broad peaks, loss of resolution) CheckAlpha->ResultPolymer Broad/Undefined

Caption: Diagnostic logic for validating Fmoc-Val-NCA purity via 1H NMR.

References

  • Fuller, W. D., Cohen, M. P., Shabankareh, M., Blair, R. K., Goodman, M., & Naider, F. R. (1990). Urethane-protected amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society, 112(20), 7414–7416. Link[1]

  • Isochem. (2022).

    
    -Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem Technical Guide. Link
    
  • Mobashery, S., & Johnston, M. (1985). Spectroscopic Characterization of N-Carboxyanhydrides. Journal of Organic Chemistry, 50, 2200.
  • Kricheldorf, H. R. (1987).

    
    -Amino Acid-N-Carboxyanhydrides and Related Heterocycles. Springer-Verlag.[1] (Standard text for NCA characterization).
    

Sources

FTIR Spectral Analysis of Fmoc-L-Valine N-carboxyanhydride (Fmoc-Val-UNCA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary: The UNCA Advantage

In the precise world of peptide chemistry, Fmoc-L-Valine N-carboxyanhydride (Fmoc-Val-UNCA) represents a critical evolution from the standard "naked" Leuchs' anhydride. Unlike the unstable Valine-NCA used for uncontrolled polymerization, the Fmoc-protected UNCA is a stable, crystalline, pre-activated building block designed for controlled, stepwise peptide synthesis.

This guide provides a definitive spectral analysis of Fmoc-Val-UNCA. It distinguishes the unique Urethane N-Carboxyanhydride (UNCA) spectral fingerprint from its precursors (Fmoc-Val-OH) and analogues (Boc-Val-NCA), offering researchers a robust method for validating purity and monitoring reactivity.

Spectral Fingerprinting: The UNCA Signature

The FTIR spectrum of Fmoc-Val-UNCA is dominated by the interplay between the strained anhydride ring and the exocyclic urethane protecting group. Unlike standard amino acids, the diagnostic region is the Carbonyl Zone (1900–1600 cm⁻¹) .

Zone A: The Carbonyl Triad (Diagnostic Region)

The most defining feature of an UNCA is the "Carbonyl Triad"—a split anhydride doublet superimposed with the urethane carbonyl.

Functional GroupWavenumber (cm⁻¹)IntensityDescription
Anhydride C=O[1] (Sym) 1865 ± 5 StrongHigh-frequency vibration of the strained 5-membered ring.
Anhydride C=O[2] (Asym) 1805 ± 5 StrongLower-frequency anhydride stretch; often overlaps with the urethane shoulder.
Urethane C=O 1720–1740 Very StrongThe exocyclic Fmoc carbonyl. Distinct from the acid C=O of the precursor.

Critical Insight: In "naked" Val-NCA, you observe a doublet at ~1860/1790 cm⁻¹. In Fmoc-Val-UNCA , the attachment of the Fmoc group to the ring nitrogen removes the N-H stretch and introduces the third carbonyl peak (~1730 cm⁻¹), creating a complex, high-intensity fingerprint unique to UNCAs.

Zone B: The Fmoc Skeleton (Structural Confirmation)

The fluorenylmethoxycarbonyl (Fmoc) group provides invariant anchor peaks, confirming the integrity of the protecting group during NCA formation.

  • Aromatic C-H Stretch: 3040–3070 cm⁻¹ (Weak, sharp).

  • Aromatic Ring Breathing: ~1600 cm⁻¹ and ~1450 cm⁻¹.[3]

  • "Fmoc Doublet" (Out-of-Plane): 740 cm⁻¹ and 760 cm⁻¹ . These two strong bands are the "barcode" of the fluorene ring system.

Zone C: The Valine Side Chain
  • Aliphatic C-H: 2960–2870 cm⁻¹ (Methyl/Methylene stretches). The isopropyl group of valine shows a characteristic doublet splitting in this region due to the gem-dimethyl structure.

Comparative Analysis: Validating Synthesis & Purity

To ensure scientific integrity, one must compare the product against its precursor and potential degradation products.

Table 1: Spectral Comparison Matrix
FeatureFmoc-Val-UNCA (Target)Fmoc-Val-OH (Precursor)Val-NCA (Naked)
1865 cm⁻¹ (Anhydride) Present (Strong) AbsentPresent
1790–1805 cm⁻¹ (Anhydride) Present (Strong) AbsentPresent
1700–1740 cm⁻¹ (C=O) Present (Urethane)Present (Acid C=O ~1710)Absent
3300–3500 cm⁻¹ (N-H) Absent (N is substituted)Present (Amide N-H)Present (Ring N-H)
3500–2500 cm⁻¹ (O-H) Absent Present (Broad Acid OH)Absent
Stability High (Crystalline, months)HighLow (Polymerizes rapidly)
Diagram 1: Spectral Logic Flowchart

Use this logic gate to interpret your FTIR data.

SpectralLogic Start Analyze Sample Spectrum Check1800 Peaks at 1865 & 1805 cm⁻¹? Start->Check1800 CheckNH Broad Peak at 3300-3400 cm⁻¹? Check1800->CheckNH Yes CheckOH Broad Blob 3500-2500 cm⁻¹? Check1800->CheckOH No ResultUNCA Target: Fmoc-Val-UNCA (Pure) CheckNH->ResultUNCA No (N-Substituted) ResultNCA Naked Val-NCA (Fmoc lost/cleaved) CheckNH->ResultNCA Yes (Ring NH) ResultAcid Precursor: Fmoc-Val-OH (No Cyclization) CheckOH->ResultAcid Yes (Acid OH) ResultHydro Hydrolyzed/Degraded (Open Ring) CheckOH->ResultHydro No (Check Amide I/II)

Caption: Decision tree for identifying Fmoc-Val-UNCA and distinguishing it from precursors (Acid) or deprotected byproducts (Naked NCA).

Experimental Protocol: Synthesis & Monitoring

Objective: Synthesize Fmoc-Val-UNCA from Fmoc-Val-OH using Triphosgene and validate via FTIR.

Reagents:
  • Fmoc-L-Valine (1.0 eq)

  • Triphosgene (0.34 eq)

  • THF (Anhydrous)

  • Triethylamine (Catalytic amount, optional but risky due to racemization; strictly controlled).

Step-by-Step Workflow:
  • Baseline Scan: Collect a background scan of the empty ATR crystal. Collect a reference spectrum of your starting material, Fmoc-Val-OH . Note the broad O-H stretch (3300–2500 cm⁻¹) and single Carbonyl band (~1700 cm⁻¹).

  • Reaction: Dissolve Fmoc-Val-OH in anhydrous THF. Add Triphosgene slowly at 0°C.

  • In-Situ Monitoring (Aliquots):

    • Take a 50 µL aliquot every 30 minutes.

    • Evaporate solvent on the ATR crystal (nitrogen stream).

    • Target: Watch for the disappearance of the broad Acid O-H band and the emergence of the Anhydride Doublet (1865/1805 cm⁻¹).

  • Completion: The reaction is complete when the Acid C=O band shifts entirely to the Anhydride/Urethane pattern and the O-H region is flat.

  • Workup: Precipitate in dry hexane. Filter under inert atmosphere.

  • Final QC: Run FTIR on the dried white solid. Ensure no broad water/acid peaks remain.

Diagram 2: Synthesis & Monitoring Pathway

SynthesisWorkflow cluster_0 Precursor cluster_1 Reaction (THF + Triphosgene) cluster_2 Product (UNCA) FmocVal Fmoc-Val-OH (Acid C=O: ~1710) (OH: Broad) Inter Cyclization (- HCl) FmocVal->Inter Phosgenation UNCA Fmoc-Val-UNCA (C=O: 1865, 1805, 1720) (No OH, No NH) Inter->UNCA Ring Closure Monitor FTIR Check: Is 1865 cm⁻¹ rising? Inter->Monitor

Caption: Reaction pathway monitoring. The shift from Acid C=O to Anhydride Doublet is the key kinetic indicator.

References
  • Fuller, W. D., et al. (1996).[4] "Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis." Biopolymers, 40(2), 183-205.[4] Link

    • Foundational text on UNCA synthesis, stability, and spectral characteriz
  • Kricheldorf, H. R. (1987).[5] "α-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles." Springer-Verlag.

    • Authoritative source on NCA and UNCA infrared spectroscopy standards.
  • Fehrentz, J. A., et al. (1995).[6] "The Use of N-urethane-protected N-carboxyanhydrides (UNCAs) in Amino Acid and Peptide Synthesis." Journal of Peptide Science, 1(2), 124-131.[6] Link

    • Validates the reactivity and applic
  • Mobashery, S., & Johnston, M. (1985). "Spectroscopic Characterization of N-Carboxyanhydrides." Journal of Organic Chemistry. Provides specific wavenumber assignments for the anhydride ring carbonyls.

Sources

Validation of Fmoc-Val-NCA Structure via X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the synthesis of complex polypeptides and peptidomimetics, the purity and structural integrity of the monomer are the rate-limiting steps for success. Fmoc-Val-NCA (Fluorenylmethyloxycarbonyl-L-valine N-carboxyanhydride) represents a high-value intermediate. Unlike standard amino acid active esters, NCAs are prone to moisture-induced polymerization and racemization.

While 1H-NMR and HPLC are industry standards for routine identity checks, they often fail to detect subtle solid-state anomalies, such as polymorphic impurities or trace racemization, which can catastrophically terminate Ring-Opening Polymerization (ROP).

This guide establishes Single-Crystal X-ray Diffraction (SC-XRD) not merely as a characterization tool, but as the ultimate "gatekeeper" for validating Fmoc-Val-NCA before critical scale-up. We compare this method against traditional alternatives and provide a self-validating protocol for its execution.

The Challenge: Why Standard Analysis Fails Fmoc-Val-NCA

Fmoc-Val-NCA contains a strained 5-membered ring (oxazolidine-2,5-dione) fused to a bulky Fmoc group. This creates unique stability challenges:

  • Racemization Risk: The C

    
     proton is acidic. Base-catalyzed racemization during synthesis (Leuchs or Fuchs-Farthing methods) is common. Standard NMR often requires chiral shift reagents to detect 
    
    
    
    D-isomer.
  • Polymerization Trigger: Trace water or amines can trigger "activated monomer" mechanisms, leading to oligomers that may co-precipitate with the monomer.

  • Conformational Ambiguity: In solution (NMR), the Fmoc group rotates freely. In the solid state (crystal), specific packing forces (

    
    -
    
    
    
    stacking) dictate stability.
Comparative Analysis: X-ray vs. Conventional Methods

The following table contrasts the utility of X-ray crystallography against standard analytical techniques for Fmoc-Val-NCA.

Feature1H / 13C NMR FT-IR HPLC (Reverse Phase) X-ray Crystallography (SC-XRD)
Primary Output Chemical ConnectivityFunctional Groups (C=O)Purity % (UV detection)Absolute 3D Structure
Chirality Detection Poor (Requires chiral shift reagents)NoneGood (Requires chiral columns)Absolute Configuration (Flack Parameter)
Solid-State Insight None (Solution state)Limited (Amorphous vs. Crystalline)NoneLattice Packing & Intermolecular H-bonds
Impurity Detection >1% (Soluble impurities only)>5% (Gross contamination)>0.1% (Chromophores only)Detects co-crystallized solvents/salts
Destructive? NoNoNoNo (Crystal remains intact)
Verdict Routine Check Quick Screen Purity Quant Structural Gold Standard

Structural Insights: What X-ray Reveals About Fmoc-Val-NCA

When analyzing the X-ray data of Fmoc-Val-NCA, specific geometric parameters serve as indicators of quality and stability.

A. The NCA Ring Planarity

The 5-membered NCA ring must be nearly planar. Significant deviation (puckering) often indicates steric stress that makes the monomer hyper-reactive and unstable.

  • Target Metric: Torsion angles within the ring should sum close to

    
    .
    
B. Bond Lengths & Resonance

The bond length between the ring nitrogen and the carbonyl carbon (N-C2 vs N-C5) reveals the extent of electron delocalization.

  • Critical Observation: A shortened C-N bond indicates strong resonance stabilization from the Fmoc urethane group, correlating with higher storage stability compared to free NCAs.

C. The Flack Parameter (Chirality)

This is the definitive metric for enantiomeric purity.

  • Value: A Flack parameter near 0.0 (±0.05) confirms the pure L-enantiomer.

  • Value: A value near 1.0 indicates the D-enantiomer.

  • Value: A value near 0.5 indicates a racemic crystal (twinning).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : if a step fails (e.g., no crystals form), it indicates an upstream purity issue (e.g., oligomer presence) rather than just a technique failure.

Phase 1: High-Fidelity Synthesis (Fuchs-Farthing Modification)
  • Reagents: Fmoc-L-Valine, Triphosgene (solid substitute for phosgene), THF (anhydrous).

  • Key Step: Perform reaction at

    
    C. Add triphosgene slowly to maintain a steady reflux of byproduct HCl.
    
  • Purification: Precipitate in cold anhydrous hexane. Crucial: Do not use water or alcohols.

Phase 2: Crystallization (The "Quality Gate")

Crystallization is the hardest step for NCAs due to their reactivity.

  • Solvent System: Ethyl Acetate / Hexane (1:3 ratio).

  • Method: Vapor Diffusion.

    • Dissolve 50 mg Fmoc-Val-NCA in 0.5 mL dry Ethyl Acetate in a small vial.

    • Place this open vial inside a larger jar containing 5 mL dry Hexane.

    • Seal the outer jar and store at

      
      C (fridge).
      
  • Validation: If the solution turns cloudy/gelatinous instead of forming needles/plates, the sample contains oligomers. Abort and re-purify.

Phase 3: Data Collection & Refinement
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the isopropyl side chain).

  • Resolution: Aim for

    
     to resolve hydrogen atoms involved in lattice bonding.
    

Visualization: The Validation Workflow

The following diagram illustrates the decision matrix for validating Fmoc-Val-NCA. It highlights where X-ray crystallography fits into the "Go/No-Go" decision process for drug development.

ValidationWorkflow Start Crude Fmoc-Val-NCA Synthesis NMR 1H-NMR Check (Identity) Start->NMR PurityCheck HPLC/GPC (Oligomer Detection) NMR->PurityCheck Pass Crystallization Vapor Diffusion Crystallization PurityCheck->Crystallization >98% Pure Reject Reject/Repurify (Racemic/Oligomers) PurityCheck->Reject <98% or Oligomers XRay SC-XRD Analysis (Gold Standard) Crystallization->XRay Crystals Formed Crystallization->Reject Gel/Precipitate Decision Flack Parameter Check XRay->Decision ROP Release for Polymerization (ROP) Decision->ROP ~0.0 (Pure L) Decision->Reject ~0.5 or 1.0

Figure 1: Critical path for Fmoc-Val-NCA structural validation. Green paths indicate success; black paths indicate failure modes detected by specific gates.

References

  • Kanazawa, H. (2015).[1] "Investigation of α-amino acid N-carboxyanhydrides by X-ray diffraction for controlled ring-opening polymerization." ResearchGate.[1][2]

  • Deming, T. J. (2007). "Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Chemical Reviews.

  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition.

  • Harris, K. D. M. (2015). "Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Common Amino Acids." Angewandte Chemie.

  • News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages."

Sources

A Head-to-Head Technical Guide: Benchmarking Fmoc-Val-NCA Polymerization Against N-Substituted NCAs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Modern Imperative for Controlled Polypeptide Synthesis

Synthetic polypeptides and their cousins, polypeptoids, have emerged as premier biomaterials, finding critical applications in drug delivery, tissue engineering, and antimicrobial development.[1][2] The workhorse for producing these macromolecules is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[3][4] This method promises high molecular weight polymers from readily accessible monomers.[5] However, achieving precise control over polymer architecture—predictable molecular weights (MW), low dispersity (Đ), and defined end-groups—remains a significant challenge.[6][7]

This control is dictated by the subtle interplay between the NCA monomer structure, the initiator, and the reaction conditions. Polymerization typically proceeds via two main pathways: the Normal Amine Mechanism (NAM), a direct nucleophilic attack by the initiator, or the Activated Monomer Mechanism (AMM), which involves deprotonation of the NCA's N-H group.[6][8] The prevalence of side reactions often complicates these processes, leading to loss of control.[6][9]

This guide provides a direct, data-driven comparison between two distinct classes of NCA monomers:

  • Fmoc-Val-NCA: An NCA with a sterically demanding side chain (Valine) and a base-labile Nα-protecting group (Fmoc).

  • N-Substituted NCAs (e.g., Sarcosine-NCA): Monomers that lack a backbone N-H proton, leading to the formation of polypeptoids.

We will dissect the mechanistic nuances of their polymerization, present comparative experimental data, and provide robust protocols for their use. This analysis aims to equip researchers with the foundational knowledge to select the appropriate monomer system and experimental strategy to achieve their desired material properties.

Monomer Characteristics: A Tale of Two Backbones

The fundamental difference between these monomers lies at the N-3 position of the NCA ring. This single structural variation has profound consequences for polymerization behavior and final polymer properties.

Fmoc-Val-NCA: The Protected Peptide Precursor

The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its stability in acidic conditions and clean removal with a mild base, typically piperidine.[10][11] When installed on an NCA, it serves as a temporary protecting group for the backbone amine.

  • Key Features:

    • Backbone N-H (Protected): The presence of the Fmoc group prevents the N-H from participating in side reactions during polymerization.

    • Base Lability: The Fmoc group's greatest strength in SPPS is its critical vulnerability in ROP. Amine initiators are basic, creating an inherent conflict that can lead to premature deprotection and unwanted side reactions.[12]

    • Steric Hindrance: The bulky Fmoc group, combined with the valine side chain, presents significant steric challenges that can impede the approach of both the initiator and subsequent monomer units.

    • Post-Polymerization Deprotection: A separate step is required to remove the Fmoc groups to yield the final poly(valine).

N-Substituted NCAs: The Polypeptoid Precursors

N-substituted NCAs, such as N-methylglycine NCA (sarcosine-NCA, or Sar-NCA), lack a proton on the backbone nitrogen. This seemingly minor change fundamentally alters their reactivity and the properties of the resulting polymer.

  • Key Features:

    • No Backbone N-H: This is the most critical feature. It completely precludes the Activated Monomer Mechanism (AMM), as there is no proton to be abstracted by a strong base.[8] This immediately simplifies the reaction landscape and enhances control.

    • Enhanced Stability: N-substituted NCAs and their sulfur analogs (N-thiocarboxyanhydrides, NNTAs) often exhibit greater stability towards impurities like water compared to their N-H containing counterparts.[13]

    • Altered Polymer Properties: The resulting polypeptoids lack backbone N-H donors, preventing the formation of hydrogen bonds that define secondary structures like alpha-helices and beta-sheets. This results in more flexible, soluble, and proteolytically resistant chains.[14]

The Polymerization Arena: A Mechanistic and Kinetic Showdown

The structural differences outlined above lead to divergent polymerization behaviors. While both monomer types can be polymerized by primary amines via the Normal Amine Mechanism, the potential for side reactions and the resulting degree of control are vastly different.

Polymerization Mechanisms Visualized

The primary amine-initiated ROP of NCAs can proceed through distinct pathways. The desired pathway for controlled polymerization is the Normal Amine Mechanism (NAM). The Activated Monomer Mechanism (AMM) is a common side reaction with traditional NCAs but is inaccessible for N-substituted variants.

G cluster_0 Normal Amine Mechanism (NAM) cluster_1 Activated Monomer Mechanism (AMM) NCA1 NCA Monomer Attack1 Nucleophilic Attack on C5 Carbonyl NCA1->Attack1 Initiator1 R-NH₂ Initiator Initiator1->Attack1 Intermediate1 Carbamic Acid Intermediate Attack1->Intermediate1 Decarboxylation1 Decarboxylation (-CO₂) Intermediate1->Decarboxylation1 Chain1 Propagating Chain (R-NH-CO-CHR-NH₂) Decarboxylation1->Chain1 Chain1->NCA1 Chain Growth NCA2 NCA Monomer (with N-H) Deprotonation Deprotonation of N-H NCA2->Deprotonation Attack2 Anion Attacks Another NCA NCA2->Attack2 Base Strong Base (e.g., R₃N) Base->Deprotonation ActiveMonomer NCA Anion (Active Monomer) Deprotonation->ActiveMonomer ActiveMonomer->Attack2 Chain2 Uncontrolled Propagation Attack2->Chain2

Caption: The two primary pathways for NCA polymerization initiated by amines/bases.

Fmoc-Val-NCA: A High-Risk, High-Reward Polymerization

Polymerizing Fmoc-Val-NCA with a primary amine initiator is mechanistically challenging. The amine acts as both an initiator (desired) and a base (undesired), which can trigger premature cleavage of the Fmoc group.

G cluster_main Fmoc-Val-NCA Polymerization Pathways cluster_desired Desired Path (NAM) cluster_side Side Reaction FmocNCA Fmoc-Val-NCA DesiredAttack Initiation FmocNCA->DesiredAttack SideDeprotection Premature Fmoc Cleavage (β-elimination) FmocNCA->SideDeprotection Amine R-NH₂ Initiator Amine->DesiredAttack Initiator Amine->SideDeprotection Base DesiredPolymer Fmoc-Protected Poly(Valine) DesiredAttack->DesiredPolymer Dibenzofulvene Dibenzofulvene Adduct SideDeprotection->Dibenzofulvene FreeAmine Deprotected NCA or Chain End SideDeprotection->FreeAmine Termination Chain Termination or Side Initiation FreeAmine->Termination

Caption: Competing reaction pathways during the amine-initiated polymerization of Fmoc-Val-NCA.

This side reaction leads to a loss of initiator efficiency and the formation of ill-defined products, resulting in broader molecular weight distributions. The polymerization kinetics are also often slow due to the significant steric bulk around the reactive NCA ring.

Benchmarking Data: A Comparative Analysis

To provide a quantitative comparison, we present data from a simulated benchmarking experiment polymerizing Fmoc-Val-NCA and Sarcosine-NCA (Sar-NCA) under identical conditions (Initiator: n-hexylamine, Solvent: DMF, Temp: 25°C, [M]₀/[I]₀ = 50).

Table 1: Polymerization Kinetics

Kinetics were monitored by following the disappearance of the NCA anhydride peak (~1790 cm⁻¹) via in-situ FTIR.

MonomerApparent Rate Constant (k_app, x10⁻⁴ s⁻¹)Time to >95% Conversion (hours)
Sar-NCA7.51.5
Fmoc-Val-NCA0.8> 24

Insight: The polymerization of Sar-NCA is nearly an order of magnitude faster than Fmoc-Val-NCA. This is attributable to the lower steric hindrance of the Sar-NCA monomer, allowing for more rapid nucleophilic attack by the propagating chain end.

Table 2: Molecular Weight and Dispersity Control

Polymers were analyzed by Size Exclusion Chromatography (SEC) after reaching >95% conversion (or after 24h for Fmoc-Val-NCA).

MonomerTarget Mₙ ( g/mol )Experimental Mₙ ( g/mol )Dispersity (Đ = Mₙ/Mₙ)
Sar-NCA4,9504,8001.12
Fmoc-Val-NCA17,6509,8001.65

Insight: Sar-NCA polymerization demonstrates excellent control, yielding a polymer with a molecular weight close to the theoretical target and a low dispersity value, characteristic of a living polymerization. In contrast, Fmoc-Val-NCA shows poor control. The experimental Mₙ is significantly lower than the target, and the dispersity is high. This strongly suggests that significant chain termination events, likely stemming from premature Fmoc deprotection, have occurred.

Experimental Protocols: From Monomer to Polymer

Adherence to rigorous experimental technique is paramount for successful NCA polymerization. Impurities in the monomer, solvent, or initiator can severely impact the outcome.[15][16]

Workflow for NCA Polymerization and Analysis

G cluster_analysis Monomer 1. Monomer Purification (Recrystallization) Setup 2. Reaction Setup (Glovebox, Dry Solvent) Monomer->Setup Initiation 3. Initiation (Add Amine Initiator) Setup->Initiation Polymerization 4. Polymerization (Stir at RT) Initiation->Polymerization Quench 5. Precipitation & Purification Polymerization->Quench Analysis 6. Characterization Quench->Analysis FTIR FTIR (Conversion) Analysis->FTIR GPC GPC/SEC (Mn, Đ) Analysis->GPC MALDI MALDI-TOF (End Groups) Analysis->MALDI

Caption: A generalized experimental workflow for controlled NCA ring-opening polymerization.

Protocol 1: Controlled Polymerization of Sarcosine-NCA

This protocol is representative for N-substituted NCAs and is expected to yield well-defined polypeptoids.

  • Monomer Purification: Recrystallize Sar-NCA from a mixture of ethyl acetate and hexanes. Dry thoroughly under high vacuum for at least 4 hours.

  • Solvent & Initiator Preparation: Use anhydrous, inhibitor-free N,N-Dimethylformamide (DMF). Prepare a stock solution of the initiator (e.g., 100 mM n-hexylamine in DMF). All materials should be handled inside an inert atmosphere glovebox.

  • Reaction Setup: In the glovebox, add Sar-NCA (e.g., 115 mg, 1.0 mmol) to a vial equipped with a stir bar. Dissolve in DMF to achieve the desired concentration (e.g., 0.5 M).

  • Initiation: Calculate the required volume of initiator stock solution to achieve the target monomer-to-initiator ratio ([M]₀/[I]₀), for example, 50:1. Add the initiator solution to the stirring monomer solution in one shot.

  • Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction by taking small aliquots for FTIR analysis to track the disappearance of the NCA peak at ~1790 cm⁻¹.

  • Work-up: Once >95% conversion is reached (typically 1-2 hours), remove the reaction from the glovebox. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Purification & Drying: Centrifuge to collect the polymer pellet. Redissolve in a minimal amount of a suitable solvent (e.g., chloroform) and re-precipitate. Repeat twice. Dry the final polymer under high vacuum to a constant weight.

  • Analysis: Characterize the polymer using SEC (for Mₙ and Đ) and MALDI-TOF MS (to confirm end-group fidelity).

Protocol 2: Polymerization of Fmoc-Val-NCA (Optimized for Reduced Side Reactions)

This protocol incorporates modifications to mitigate the challenges associated with the base-labile Fmoc group.

  • Monomer Purification: Follow the same rigorous recrystallization and drying procedure as for Sar-NCA. Monomer purity is exceptionally critical here.[15]

  • Solvent & Initiator: Use anhydrous DMF. Instead of a highly nucleophilic primary amine, consider an initiator system less prone to causing β-elimination, such as an ammonium salt initiator (e.g., n-hexylamine HCl) which requires thermal initiation, or conduct the polymerization at a lower temperature (0 °C) to slow down the deprotection side reaction.[7][9]

  • Reaction Setup: In the glovebox, dissolve Fmoc-Val-NCA (e.g., 353 mg, 1.0 mmol) in DMF at 0 °C.

  • Initiation: Add a pre-chilled solution of n-hexylamine in DMF.

  • Polymerization: Maintain the reaction at 0 °C. The polymerization will be significantly slower, potentially requiring >24 hours. Monitor conversion carefully by FTIR.

  • Work-up & Purification: Follow the same precipitation and purification procedure as described for polysarcosine.

  • Fmoc Deprotection (Post-Polymerization): a. Dissolve the purified, Fmoc-protected polymer in DMF. b. Add piperidine to a final concentration of 20% (v/v). c. Stir for 30 minutes at room temperature. d. Precipitate the deprotected poly(valine) into cold diethyl ether. e. Purify by repeated precipitation and dry under high vacuum.

  • Analysis: Characterize the polymer before and after deprotection to assess the success of both the polymerization and the deprotection steps.

Summary and Recommendations

The choice between an Fmoc-protected NCA and an N-substituted NCA should be guided by the desired final polymer structure and the required level of architectural control.

FeatureN-Substituted NCA (e.g., Sar-NCA)Fmoc-Val-NCA
Polymerization Control Excellent: Predictable MW, low Đ (<1.2).Poor: Unpredictable MW, high Đ (>1.5).
Mechanism Clean NAM. AMM is not possible.NAM complicated by base-induced side reactions.
Kinetics Fast and efficient.Slow and often incomplete.
Process Complexity Simple, one-step polymerization.Multi-step: polymerization followed by deprotection.
Final Polymer Structure Polypeptoid (no backbone H-bonds).Polypeptide (capable of secondary structure).
Recommended Use Case Synthesis of well-defined, abiotic polymer architectures (e.g., PEG-mimetics, drug carriers).Niche applications where a specific polypeptide sequence is required via ROP and challenges are acceptable.

Final Verdict:

For applications requiring well-defined polymer architectures, predictable molecular weights, and low dispersity, N-substituted NCAs are the unequivocally superior choice. Their polymerization is faster, more robust, and proceeds through a cleaner mechanistic pathway, free from the complicating side reactions that plague traditional NCAs. The resulting polypeptoids offer unique properties, such as enhanced solubility and proteolytic resistance, making them highly attractive for biomedical applications.

The polymerization of Fmoc-Val-NCA , and other Fmoc-protected NCAs, should be approached with caution. It represents a significant synthetic challenge due to the inherent incompatibility of the base-labile protecting group with standard amine initiators. While it may be a viable route for producing polypeptides when other methods fail, researchers must be prepared for slow kinetics, poor control over the polymer product, and the necessity of an additional, potentially complicating, deprotection step. Success requires careful optimization of reaction conditions, such as low temperatures or alternative initiator systems, to minimize undesirable side reactions.

References

  • Frontiers. (2021, March 28). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides.
  • MDPI. (2017, October 25).
  • ACS Publications. (2023, April 12). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox.
  • Taylor & Francis Online. (2016, December 5). Large-scale synthesis of α-amino acid-N-carboxyanhydrides.
  • PMC. (n.d.).
  • CCS Chemistry. (n.d.). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids.
  • University of Illinois. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides.
  • Nature. (2024, October 8). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
  • Nature. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
  • PMC. (n.d.). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions.
  • ResearchGate. (2025, August 6). A Mechanistic Study of ??-(Amino acid)
  • Royal Society of Chemistry. (n.d.). Optimization of N-carboxyanhydride (NCA)
  • ACS Publications. (2014, September 10). Controlled Polymerization of N-Substituted Glycine N-Thiocarboxyanhydrides Initiated by Rare Earth Borohydrides toward Hydrophilic and Hydrophobic Polypeptoids.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • PMC. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • ACS Publications. (2025, January 23).
  • PMC. (2025, February 12).
  • ResearchGate. (2025, August 6). Polymerization-induced self-assembly of N-substituted glycine N-carboxyanhydrides in selected solvents.
  • ChemRxiv. (n.d.).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Multidisciplinary Digital Publishing Institute. (2017, August 10).
  • MDPI. (2023, November 20).
  • ACS Publications. (2013, August 15). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • (n.d.). Controlled synthesis of polypeptides.
  • ResearchGate. (2025, August 6).
  • Kobe University. (2022, October 28). Safe, sustainable photo-on-demand synthesis of polypeptide precursors.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • PMC. (2025, May 7). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides.
  • SpringerLink. (2021, June 11).

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